Cinerubin B hcl
Description
Cinerubin B has been reported in Streptomyces, Streptomyces eurythermus, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDFHXUDIPRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35906-51-5 | |
| Record name | Cinerubine B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinerubine B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Cinerubin B HCl: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B, a glycosylated anthracycline antibiotic derived from Streptomyces species, has demonstrated significant potential as an anticancer agent.[1][2] As a member of the anthracycline class, its mechanism of action is broadly understood to involve the disruption of fundamental cellular processes in cancer cells, leading to cytotoxicity. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of Cinerubin B hydrochloride (HCl) in cancer cells, supported by available data, general principles of anthracycline pharmacology, and representative experimental protocols. While specific research on Cinerubin B HCl is limited, this guide synthesizes the current understanding to serve as a valuable resource for ongoing research and drug development.
Core Mechanisms of Action
The anticancer activity of this compound is believed to be multifactorial, consistent with other anthracyclines. The primary proposed mechanisms include:
-
DNA Intercalation: Cinerubin B inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of DNA replication and transcription, which are essential for cancer cell proliferation.[1][3]
-
Topoisomerase II Inhibition: Anthracyclines are well-known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4][5][6][7] By stabilizing the topoisomerase II-DNA cleavage complex, Cinerubin B likely induces double-strand breaks in DNA, triggering downstream apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide anions and hydrogen peroxide.[8][9][10][11] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of DNA damage and cellular stress induced by Cinerubin B leads to the activation of programmed cell death (apoptosis) and arrest of the cell cycle, preventing further proliferation of cancer cells.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| U251 | Glioblastoma |
| NCI-H460 | Non-small Cell Lung Cancer |
| 786-0 | Kidney Cancer |
| E0771 | Mouse Adenocarcinoma |
Further quantitative analysis from dose-response studies is required to establish precise IC50 values for each cell line.
Signaling Pathways
The cytotoxic effects of this compound are mediated through complex signaling pathways, primarily revolving around DNA damage response and the subsequent induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
The DNA damage inflicted by Cinerubin B is a potent trigger for the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.
Cell Cycle Arrest Pathway
In response to DNA damage, cancer cells activate cell cycle checkpoints to halt proliferation and allow for DNA repair. Cinerubin B, through the activation of the p53/p21 axis, is inferred to induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Therefore, the following are representative methodologies for key assays used to characterize the mechanism of action of anthracyclines, which can be adapted for the study of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Topoisomerase II Inhibition Assay (In Vitro)
Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase IIα, and varying concentrations of this compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the formation of relaxed and linear DNA from the supercoiled substrate.
Conclusion
This compound is a promising anticancer agent that, as an anthracycline, is presumed to exert its cytotoxic effects through a combination of DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. These actions culminate in the induction of apoptosis and cell cycle arrest in cancer cells. While direct and detailed mechanistic studies on this compound are not yet widely available, the established understanding of the anthracycline class provides a strong framework for its mechanism of action. Further research is warranted to fully elucidate the specific molecular pathways targeted by this compound and to quantify its efficacy in a broader range of cancer models. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. Cinerubin B | 35906-51-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crucial role of reactive oxygen species (ROS) for the proapoptotic effects of indirubin derivative DKP-073 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actinobacteria from Antarctica as a source for anticancer discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Bacterial and Fungal Peptides as a Promising Treatment to Defeat Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Synthesis of Cinerubin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinerubin B is a glycosylated anthracycline antibiotic with notable anti-Gram-positive bacterial, mycobacterial, fungal, amoebic, and anticancer activities. This technical guide provides a comprehensive overview of the origin, biosynthesis, and synthesis of Cinerubin B. It details the natural sources of this compound, outlines a putative biosynthetic pathway based on genomic data, and presents experimental protocols for its production and isolation. Quantitative data are summarized for clarity, and key pathways are visualized to facilitate understanding. While the total chemical synthesis of Cinerubin B has not been reported, this guide serves as a foundational resource for researchers in natural product chemistry, microbiology, and oncology.
Introduction
Cinerubin B belongs to the anthracycline class of aromatic polyketides, a group of secondary metabolites renowned for their therapeutic properties, particularly as anticancer agents. It is a glycosylated molecule with a characteristic tetracyclic aglycone core. This guide will delve into the microbial origins of Cinerubin B and the genetic basis for its production, providing a technical framework for its study and potential future development.
Origin of Cinerubin B
Cinerubin B is a natural product synthesized by various species of soil-dwelling bacteria belonging to the genus Streptomyces. These filamentous actinobacteria are a rich source of a wide array of bioactive secondary metabolites.
Producing Microorganisms
Several Streptomyces species have been identified as producers of Cinerubin B, including:
-
Streptomyces cinereoruber var. fructo fermentans[1]
-
Streptomyces griseorubiginosus[2]
-
Streptomyces sp. SPB74
-
Streptomyces aurantiacus
Biosynthesis of Cinerubin B
The biosynthesis of Cinerubin B is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications, including glycosylation.
Cinerubin B Biosynthetic Gene Cluster
A putative BGC for Cinerubin B has been identified in Streptomyces sp. SPB074 and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000212 . This cluster contains the genes encoding a type II polyketide synthase (PKS) system, as well as enzymes for tailoring reactions such as cyclization, oxidation, and glycosylation.
Putative Biosynthetic Pathway
Based on the analysis of the BGC and knowledge of general anthracycline biosynthesis, a putative pathway for Cinerubin B can be proposed. The pathway commences with the assembly of the polyketide chain by the minimal PKS, followed by a series of enzymatic modifications to form the anthracycline aglycone. The final steps involve the attachment of sugar moieties, which are crucial for the biological activity of the molecule.
Chemical Synthesis of Cinerubin B
To date, a total chemical synthesis of Cinerubin B has not been reported in the scientific literature. The complex stereochemistry of the glycosidic linkages and the densely functionalized aglycone present significant challenges for synthetic chemists. Research in the field has primarily focused on the synthesis of the anthracycline aglycones and the development of methods for glycosylation.
Experimental Protocols
Fermentation of Streptomyces griseorubiginosus for Cinerubin B Production
This protocol is a general guideline for the cultivation of Streptomyces griseorubiginosus for the production of Cinerubin B. Optimization of parameters such as media composition, pH, temperature, and incubation time may be required for specific strains.
5.1.1. Media Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| pH | 7.0-7.2 |
5.1.2. Protocol
-
Prepare the fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculate the sterile medium with a fresh culture of Streptomyces griseorubiginosus.
-
Incubate the culture at 28-30°C with shaking at 200 rpm for 7-10 days.
-
Monitor the production of Cinerubin B by analytical techniques such as HPLC or LC-MS.
Purification of Cinerubin B
The following is a general protocol for the extraction and purification of Cinerubin B from the fermentation broth.
5.2.1. Extraction
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
5.2.2. Chromatographic Purification
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the red-colored fractions and monitor by thin-layer chromatography (TLC).
-
Pool the fractions containing Cinerubin B and concentrate.
-
Perform further purification by preparative HPLC to obtain pure Cinerubin B.
Characterization and Quantitative Data
Pure Cinerubin B is typically obtained as a red amorphous powder. Its identity and purity are confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C42H51NO16 |
| Molecular Weight | 825.85 g/mol |
| Appearance | Red amorphous powder |
| Solubility | Soluble in methanol, chloroform, and DMSO |
| UV-Vis (λmax) | 490 nm |
| Mass Spectrometry | [M+H]+ at m/z 826.3298 |
Key ¹H NMR Signals (in CDCl₃):
-
Phenolic protons: δ 12.99 (s, 1H), 12.83 (s, 1H), 12.28 (s, 1H)
-
Aromatic protons: δ 7.75 (s, 1H), 7.33 (d, J = 4.41 Hz, 2H)
-
Carbinolic proton: δ 5.27 (dl, J = 2.50 Hz, 1H)
Conclusion
Cinerubin B remains a fascinating natural product with significant therapeutic potential. This guide has provided an in-depth overview of its microbial origin and biosynthetic pathway. While the total chemical synthesis of Cinerubin B is yet to be achieved, the information presented here on its production through fermentation and subsequent purification provides a solid foundation for further research and development. The elucidation of the functions of the genes within its biosynthetic cluster could open avenues for biosynthetic engineering to produce novel and more potent analogs.
References
Unveiling the Solubility of Cinerubin B HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Cinerubin B hydrochloride (HCl) in common laboratory solvents, DMSO and water. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental considerations, and visualizes the compound's mechanism of action.
Core Findings: Solubility Profile
Cinerubin B, an anthracycline antibiotic with noted anticancer properties, demonstrates qualitative solubility in dimethyl sulfoxide (DMSO). However, specific quantitative solubility data for Cinerubin B or its hydrochloride salt in DMSO remains largely unpublished in readily accessible literature. Information regarding its solubility in water is not currently available.
| Solvent | Cinerubin B HCl | Cinerubin B |
| DMSO | Data not available | Soluble[1] |
| Water | Data not available | Data not available |
This table reflects the current publicly available data. Further empirical testing is required for quantitative assessment.
Experimental Protocols and Considerations
While direct quantitative solubility studies are not widely documented, experimental protocols for related assays provide context for the practical application of Cinerubin B's solubility in DMSO.
Preparation of Cinerubin B for In Vitro Assays:
In a common experimental workflow for assessing antiproliferative activity, Cinerubin B is first solubilized in DMSO to create a stock solution. For instance, in studies evaluating its effect on cancer cell lines, a stock solution might be prepared by dissolving Cinerubin B in DMSO. This stock is then further diluted in the cell culture medium to achieve the desired final concentrations for the assay. This highlights DMSO's role as a suitable solvent for preparing Cinerubin B for biological experiments.
Visualizing the Mechanism of Action
Cinerubin B is a member of the anthracycline class of antibiotics. The primary mechanisms of action for anthracyclines are well-established and involve a multi-faceted attack on cancer cells. The following diagram illustrates these key pathways.
Caption: General mechanism of action for anthracyclines like Cinerubin B.
The workflow for utilizing Cinerubin B in a research setting, from solubilization to cellular assay, can be visualized as follows.
Caption: Experimental workflow for in vitro testing of Cinerubin B.
References
Cinerubin B HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinerubin B is a glycosylated anthracycline antibiotic isolated from various Streptomyces species. As a member of the anthracycline class of compounds, it exhibits potent anti-cancer and antibacterial properties. This document provides a comprehensive technical overview of Cinerubin B, including its chemical properties, mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways. All quantitative data is presented in a structured format for clarity and ease of comparison. It is important to note that while the query specified Cinerubin B HCl, extensive database searches have yielded information solely on Cinerubin B, suggesting it is the predominantly studied and available form.
Chemical and Physical Properties
Cinerubin B is characterized by its core anthracycline structure, which is responsible for its biological activity. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₅₁NO₁₆ | [1][2][3][4] |
| Molecular Weight | 825.85 g/mol | [3][4] |
| CAS Number | 35906-51-5 | [1][2] |
| Appearance | Orange-Red Crystalline Solid | [3] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. | [2] |
Biological Activity and Mechanism of Action
Cinerubin B's primary mechanism of action is consistent with other anthracycline antibiotics, involving the disruption of DNA and RNA synthesis, ultimately leading to cell death.[5] This is achieved through a multi-faceted approach:
-
DNA Intercalation: The planar aromatic chromophore of the Cinerubin B molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of replication and transcription.
-
Topoisomerase II Inhibition: Cinerubin B inhibits the enzyme topoisomerase II. This enzyme is crucial for relieving torsional strain in DNA during replication. By inhibiting this enzyme, Cinerubin B causes double-strand breaks in the DNA, which triggers apoptosis (programmed cell death).[5]
The cytotoxic effects of Cinerubin B have been quantified against various cell lines. A notable example is its activity against L1210 murine leukemia cells.
| Cell Line | IC₅₀ (Inhibition of Growth) | IC₅₀ (Inhibition of RNA Synthesis) | Source(s) |
| L1210 Murine Leukemia | 15 nM | 48 nM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Cinerubin B's biological activity.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration at which Cinerubin B inhibits the growth of a cell population by 50% (IC₅₀).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
Cinerubin B stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Cinerubin B in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Cinerubin B. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
RNA Synthesis Inhibition Assay
This protocol measures the effect of Cinerubin B on the synthesis of new RNA in cells.
Objective: To quantify the inhibition of RNA synthesis by Cinerubin B.
Materials:
-
24-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cinerubin B stock solution
-
[³H]-Uridine (radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cinerubin B for a predetermined time.
-
Add [³H]-Uridine to each well and incubate for 1-2 hours to allow for its incorporation into newly synthesized RNA.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Uridine.
-
Precipitate the macromolecules (including RNA) by adding cold 5% TCA.
-
Wash the precipitate with ethanol to remove the TCA.
-
Lyse the cells and collect the lysate.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
The amount of incorporated [³H]-Uridine is proportional to the rate of RNA synthesis. Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of Cinerubin B and a typical experimental workflow for its evaluation.
Caption: Mechanism of Cinerubin B inducing apoptosis in cancer cells.
Caption: Workflow for evaluating the bioactivity of Cinerubin B.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of RNA Synthesis as a Therapeutic Strategy against Aspergillus and Fusarium: Demonstration of In Vitro Synergy between Rifabutin and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
Cinerubin B: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B is an anthracycline antibiotic that has demonstrated significant potential as an anticancer agent. As a member of this well-established class of chemotherapeutics, its primary mechanisms of action are understood to involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the known biological activities of Cinerubin B, with a focus on its quantitative effects, the experimental protocols used for its evaluation, and the cellular pathways it modulates.
Quantitative Biological Activity of Cinerubin B
The cytotoxic and antiproliferative effects of Cinerubin B have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.0006 |
| A549 | Lung Carcinoma | 0.0006 |
| PSN1 | Pancreatic Adenocarcinoma | 0.0012 |
| T98G | Glioblastoma | 0.0012 |
Table 1: IC50 values of Cinerubin B against various human cancer cell lines. Data is based on preliminary laboratory results.[1]
Core Mechanisms of Action
Topoisomerase II Inhibition
A primary mechanism of action for anthracyclines, including Cinerubin B, is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA covalent complex, Cinerubin B prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.
Induction of Apoptosis
Cinerubin B is a potent inducer of apoptosis. This programmed cell death is a key mechanism for eliminating cancerous cells. The apoptotic cascade initiated by Cinerubin B is believed to be primarily mediated through the intrinsic or mitochondrial pathway. This is triggered by the cellular stress induced by DNA damage.
Signaling Pathways
While the specific signaling pathways directly modulated by Cinerubin B are a subject of ongoing research, the induction of apoptosis by anthracyclines typically involves the activation of the intrinsic pathway. DNA damage triggers the activation of p53, a tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of Cinerubin B.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Cinerubin B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Cinerubin B in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Cinerubin B dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Topoisomerase II Decatenation Assay
This assay measures the ability of Cinerubin B to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase II alpha
-
Kinetoplast DNA (catenated)
-
10x Topoisomerase II reaction buffer
-
ATP
-
Cinerubin B
-
STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x topoisomerase II reaction buffer, ATP, and kDNA.
-
Add varying concentrations of Cinerubin B to the reaction mixtures. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding human topoisomerase II alpha.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding STEB buffer.
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light.
-
Inhibition of topoisomerase II is indicated by the presence of catenated kDNA (which remains in the well) compared to the control where decatenated DNA (minicircles) migrates into the gel.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Cinerubin B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with Cinerubin B at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Conclusion
Cinerubin B is a potent cytotoxic agent against a range of cancer cell lines, with its primary mechanisms of action being topoisomerase II inhibition and the induction of apoptosis. The provided experimental protocols offer a framework for the in-vitro evaluation of Cinerubin B and similar compounds. Further research is warranted to fully elucidate the specific signaling pathways modulated by Cinerubin B, which could lead to the development of more targeted and effective cancer therapies.
References
An In-Depth Technical Guide to the Core Mechanisms of Action: Cinerubin B HCl vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their broad-spectrum efficacy against a variety of hematological and solid tumors. Doxorubicin, the archetypal anthracycline, has been a frontline treatment for decades, yet its clinical utility is often hampered by dose-limiting cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of other anthracycline analogues, such as Cinerubin B, in the hope of identifying compounds with improved therapeutic indices. This technical guide provides a detailed comparative analysis of the core mechanisms of action of Cinerubin B HCl and doxorubicin, offering insights for researchers and drug development professionals. While extensive data exists for doxorubicin, this guide also encapsulates the available information for Cinerubin B, highlighting areas where further research is needed for a complete comparative profile.
Core Mechanisms of Action: A Comparative Overview
Both Cinerubin B and doxorubicin are classified as anthracycline antibiotics, and as such, they are believed to share fundamental mechanisms of anticancer activity. These primarily include:
-
DNA Intercalation: The planar aromatic ring structures of these molecules insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to both the cytotoxic and cardiotoxic effects of these drugs.
While these core mechanisms are shared, subtle structural differences between Cinerubin B and doxorubicin may lead to variations in their potency, specificity, and side-effect profiles. A detailed quantitative comparison is essential for elucidating these differences.
Quantitative Data for Comparison
A direct, head-to-head quantitative comparison of Cinerubin B and doxorubicin across various mechanistic assays in the same experimental systems is not extensively available in the public domain. However, this section presents the available data for doxorubicin as a benchmark and will incorporate any identified quantitative data for Cinerubin B.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.05 - 2.8 | [1] |
| Doxorubicin | HCT-116 | Colon Carcinoma | ~1.0 | [1] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | ~12.2 | [2] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [2] |
| Cinerubin B | Data Not Available |
Table 2: Topoisomerase II Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| Doxorubicin | Decatenation Assay | ~2.67 | [3] |
| Cinerubin B | Data Not Available |
Table 3: DNA Binding Affinity
| Compound | Method | Binding Constant (K) | Reference |
| Doxorubicin | Spectrophotometry | 10^5 - 10^6 M⁻¹ | [4][5] |
| Cinerubin B | Data Not Available |
Table 4: Apoptosis Induction
| Compound | Cell Line | Assay | % Apoptotic Cells | Reference |
| Doxorubicin | T47D (Breast Cancer) | Annexin V/PI | ~75% (at 5 µg/mL) | [6] |
| Cinerubin B | Data Not Available |
Table 5: Reactive Oxygen Species (ROS) Generation
| Compound | System | Fold Increase in ROS | Reference |
| Doxorubicin | Rat Heart Homogenate | Dose-dependent increase | |
| Cinerubin B | Data Not Available |
Signaling Pathways and Experimental Workflows
Doxorubicin's Multifaceted Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a complex interplay of signaling pathways initiated by its interaction with DNA, topoisomerase II, and the generation of ROS.
Caption: Doxorubicin's mechanism of action leading to apoptosis and cardiotoxicity.
Experimental Workflow for Comparative Analysis
To quantitatively compare the mechanisms of Cinerubin B and doxorubicin, a series of well-established experimental workflows should be employed.
Caption: Experimental workflow for comparing Cinerubin B and doxorubicin.
Detailed Experimental Protocols
Topoisomerase II Inhibition Assay (Decatenation Assay)
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. Inhibition of the enzyme results in the failure to release the individual minicircles.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing topoisomerase II assay buffer, kDNA substrate, and varying concentrations of the test compound (Cinerubin B or doxorubicin) or vehicle control.
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The amount of decatenated product is quantified using densitometry. The IC50 value is the concentration of the drug that inhibits 50% of the decatenation activity.
DNA Intercalation Assay (Fluorescence Quenching)
Principle: The intrinsic fluorescence of anthracyclines is quenched upon intercalation into the DNA double helix. This change in fluorescence can be used to determine the binding affinity.
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations of calf thymus DNA and the test compound (Cinerubin B or doxorubicin) in a suitable buffer.
-
Fluorescence Measurement: In a fluorometer, titrate a fixed concentration of the drug with increasing concentrations of DNA.
-
Data Acquisition: Measure the fluorescence emission of the drug at its characteristic wavelength after each addition of DNA.
-
Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to calculate the binding constant (K) and the number of binding sites.
Apoptosis Quantification (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of Cinerubin B, doxorubicin, or vehicle control for a specified time.
-
Cell Fixation and Permeabilization: Harvest the cells, fix them with paraformaldehyde, and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an anti-BrdU-FITC antibody).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the labeled dUTP is proportional to the extent of DNA fragmentation.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Staining: Plate cells in a multi-well plate and load them with DCFH-DA in serum-free media.
-
Treatment: After an incubation period, replace the loading medium with fresh medium containing various concentrations of Cinerubin B, doxorubicin, or vehicle control. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a fluorescence plate reader at different time points.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay or by staining with a nuclear dye like Hoechst). The increase in fluorescence intensity relative to the control indicates the level of intracellular ROS generation.
Conclusion
Both this compound and doxorubicin are potent anticancer agents that likely share a common set of core mechanisms of action typical of anthracyclines. While doxorubicin's mechanisms have been extensively studied and quantified, there is a notable lack of publicly available, direct comparative quantitative data for Cinerubin B. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis. A thorough investigation into the quantitative differences in topoisomerase II inhibition, DNA binding affinity, apoptosis induction, and ROS generation between these two compounds is crucial for determining if Cinerubin B offers a superior therapeutic window compared to doxorubicin. Such data would be invaluable for the rational design and development of next-generation anthracycline-based chemotherapeutics with improved efficacy and reduced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry [ouci.dntb.gov.ua]
- 4. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated anthracyclines: interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Unveiling Cinerubin B: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinerubin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. First identified in strains such as Streptomyces griseorubiginosus, S. eurythermus, and S. cinereoruber, this compound has garnered interest for its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cinerubin B, presenting a compilation of methodologies and data to support further research and development. The document outlines detailed protocols for the fermentation of producing Streptomyces strains, multi-step extraction and purification processes, and a summary of the spectroscopic data essential for its identification. Furthermore, this guide illustrates the biosynthetic origins of Cinerubin B and explores its known mechanism of action, including its impact on cellular signaling pathways.
Discovery and Producing Organisms
Cinerubin B is a glycosylated anthracycline antibiotic that has been isolated from several species of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites. Initial discoveries identified Streptomyces griseorubiginosus as a producer of both Cinerubin A and B.[1] Subsequent research has also isolated Cinerubin B from Streptomyces eurythermus and Streptomyces cinereoruber. More recently, a strain designated as Streptomyces sp. CMAA 1527, isolated from the rhizosphere of the Antarctic plant Deschampsia antarctica, has been identified as a producer of Cinerubin B, highlighting the diverse environmental niches that harbor producers of this compound.
The producing organisms are typically isolated from soil samples and identified through morphological and phylogenetic analysis, primarily 16S rRNA gene sequencing.
Fermentation for Cinerubin B Production
The production of Cinerubin B is achieved through submerged fermentation of the producing Streptomyces strain. While specific media compositions and fermentation parameters can be optimized for each strain, a general framework for cultivation has been established.
Culture Media and Conditions
A common medium for the cultivation of Streptomyces and production of Cinerubin B is Potato Dextrose Broth (PDB). Optimization of the production media has been shown to enhance the yield of pigmented biomass, with glucose and beef extract identified as having a significant positive effect on pigment production in Streptomyces griseorubiginosus.[2]
Table 1: Exemplar Fermentation Parameters for Cinerubin B Production
| Parameter | Value | Reference |
| Medium | Potato Dextrose Broth | |
| Temperature | 16 °C | |
| Agitation | 180 rpm | |
| Incubation Time | 10 days | |
| pH | Not specified |
Note: These parameters, particularly temperature, may reflect the psychrotolerant nature of the Antarctic strain from which they were reported and may require optimization for other strains.
Inoculum Preparation
Prior to large-scale fermentation, an inoculum is prepared by transferring spores or mycelial fragments from a solid culture into a liquid seed medium. This seed culture is then incubated to generate sufficient biomass for inoculating the production fermenter.
Extraction and Purification of Cinerubin B
The recovery of Cinerubin B from the fermentation broth involves a multi-step process of extraction and chromatographic purification.
Initial Extraction
Following fermentation, the biomass (mycelium) is separated from the culture supernatant by centrifugation or filtration. Cinerubin B, being a secondary metabolite, can be present in both the mycelium and the supernatant.
A common initial extraction protocol involves:
-
Separation of mycelium and supernatant via centrifugation.
-
Solvent extraction of the supernatant with an organic solvent such as ethyl acetate.
-
For intracellular Cinerubin B, the mycelial cake can be disrupted using methods like ultrasonication, followed by extraction with a polar organic solvent like methanol.[2]
-
The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is subjected to one or more rounds of chromatography to isolate Cinerubin B to a high degree of purity. A semi-preparative High-Performance Liquid Chromatography (HPLC) method has been described for this purpose.
Table 2: Exemplar HPLC Purification Parameters for Cinerubin B
| Parameter | Specification | Reference |
| Column | C18 Zorbax Eclipse XDB (250 x 9.4 mm, 5 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 30% to 100% B over 40 minutes | [3] |
| Flow Rate | 4 mL/min | [3] |
| Detection | 320 nm and 500 nm | [3] |
The fractions containing Cinerubin B are collected, and the solvent is evaporated to yield the purified compound.
References
- 1. Production of cinerubins by a Streptomyces griseorubiginosus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Extraction of Red Bioactive Pigment from Streptomyces griseorubiginosus and Formulation of Bio-Lip Balm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cinerubin B HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cinerubin B hydrochloride (HCl), a potent anthracycline antibiotic with significant interest in cancer research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for these analyses, and presents a logical workflow for spectroscopic characterization.
Spectroscopic Data for Cinerubin B
While specific data for the hydrochloride salt is limited in publicly accessible literature, the following data for the free base, Cinerubin B, serves as a crucial reference. It is important to note that the protonation of the dimethylamino group in the HCl salt may lead to slight shifts in the NMR and IR spectra, particularly for atoms and bonds in proximity to the sugar moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of Cinerubin B.
¹H NMR Data
The ¹H NMR spectrum of Cinerubin B reveals characteristic signals corresponding to its complex polycyclic and glycosidic structure. A recent study on Cinerubin B isolated from Streptomyces sp. CMAA 1527 reported the following key chemical shifts (in CDCl₃)[1]:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.99 | s | 1H | Phenolic OH |
| 12.83 | s | 1H | Phenolic OH |
| 12.28 | s | 1H | Phenolic OH |
| 7.75 | s | 1H | Aromatic H |
| 7.33 | d, J = 4.41 Hz | 2H | Aromatic H |
| 5.27 | br d, J = 2.50 Hz | 1H | Anomeric H |
¹³C NMR Data
A comprehensive, publicly available ¹³C NMR dataset for Cinerubin B is not readily found in recent literature. However, spectral databases may contain this information under slight variations of the compound name. For instance, a ¹³C NMR spectrum for a compound labeled "CNEORUBIN-B," which is likely a typographical error for Cinerubin B, is available on SpectraBase, though full access may require a subscription[2].
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1620 | C=O stretching (quinone) |
| ~1580 | C=C stretching (aromatic) |
| ~1200-1000 | C-O stretching (ethers, esters, alcohols) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Cinerubin B is characteristic of its anthracycline chromophore. The compound exhibits a distinct color, and its absorption maxima can be used for quantification and to study its interactions with other molecules.
| Solvent | λmax (nm) |
| Methanol/Trichloromethane | 490[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products, particularly anthracycline antibiotics.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of Cinerubin B HCl is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
¹H NMR Acquisition: Standard one-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Spectral width is generally set to 200-250 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., methanol), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution) of known concentration. This stock solution is then diluted to prepare a series of standard solutions of varying concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked using the solvent. The absorbance of each standard solution is then measured over a wavelength range of approximately 200-800 nm.
-
Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity of the compound.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for spectroscopic analysis and the mechanism of action of anthracyclines.
References
Cinerubin B HCl: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cinerubin B is a glycosylated anthracycline antibiotic with demonstrated anticancer activity. As a member of the anthracycline class of compounds, which are widely used in chemotherapy, Cinerubin B and its hydrochloride salt (HCl) are potent cytotoxic agents. This technical guide provides an in-depth overview of the essential safety and handling precautions required when working with Cinerubin B HCl in a research and development setting. The information presented herein is a synthesis of data available for Cinerubin B and hydrochloric acid to ensure a comprehensive understanding of the potential hazards and necessary safety measures.
Compound Identification and Properties
Cinerubin B is an antibiotic isolated from Streptomyces species.[1] Like other anthracyclines, it is under investigation for its potential as an anticancer agent. The hydrochloride salt is often prepared to improve solubility and stability.
| Property | Data | Source |
| Chemical Formula | C₄₂H₅₁NO₁₆ | [1] |
| Molecular Weight | 825.86 g/mol | |
| Appearance | Red amorphous powder | [1] |
| Solubility | Soluble in methanol and chloroform | [1] |
Hazard Identification and Safety Precautions
Warning: this compound should be handled only by trained personnel familiar with the risks of potent cytotoxic compounds and corrosive materials.
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. As an anthracycline, it is expected to be highly cytotoxic. | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a designated chemical fume hood. |
| Skin Corrosion/Irritation | The HCl salt is expected to be corrosive to the skin and mucous membranes. Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. |
| Serious Eye Damage/Irritation | Risk of serious eye damage. | Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible. |
| Carcinogenicity/Mutagenicity | As a DNA-intercalating agent, this compound should be considered a potential mutagen and carcinogen. | Handle as a hazardous substance. All work should be conducted in a manner to minimize exposure. |
Personal Protective Equipment (PPE)
A designated work area, such as a chemical fume hood, is mandatory for handling this compound. The following PPE should be worn at all times:
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a full-face shield |
| Body Protection | A lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | A NIOSH-approved respirator may be required for handling larger quantities or if there is a risk of aerosolization. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Protocols
In Vitro Cytotoxicity Assay Using the MTT Method
This protocol is a representative method for determining the cytotoxic effects of this compound on a cancer cell line.
1. Cell Culture:
-
Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase for the assay.
2. Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
3. Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
4. Incubation:
-
Incubate the plate for 48-72 hours.
5. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
6. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control wells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[2][3]
Experimental workflow for determining the IC₅₀ of this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for anthracyclines like Cinerubin B is the inhibition of topoisomerase II.[4][5][6] This enzyme is crucial for DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
Another significant aspect of anthracycline activity is the generation of reactive oxygen species (ROS), which contributes to their cardiotoxic side effects.
Proposed signaling pathway for this compound's anticancer effect and cardiotoxicity.
Storage and Disposal
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Protect from light.
Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated lab supplies, old solutions, and empty containers.
This guide is intended to provide a framework for the safe handling of this compound in a research setting. It is imperative that all users consult their institution's specific safety protocols and guidelines before commencing any work with this compound.
References
- 1. youtube.com [youtube.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Cinerubin B HCl in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B hydrochloride (HCl) is an anthracycline antibiotic with demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[1] As a member of the anthracycline class, which includes widely used chemotherapeutic agents, Cinerubin B is of significant interest for cancer research and drug development.[1] It is a glycosylated anthracycline, a structural feature critical for its biological activity.[1] These application notes provide a detailed protocol for the dissolution and use of Cinerubin B HCl in cell culture experiments, along with data on its efficacy and a summary of its mechanism of action.
Data Presentation
The cytotoxic activity of Cinerubin B has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 20.71[1] |
| U251 | Glioblastoma | 15.37[1] |
| NCI-H460 | Lung Cancer | 12.28[1] |
| 786-0 | Kidney Cancer | 9.75[1] |
| L1210 (murine) | Leukemia | 0.015 |
Note: The cytotoxic effects of Cinerubin B are dose-dependent.[1]
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Pre-warm DMSO: Bring the cell culture grade DMSO to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of Cinerubin B is 825.8 g/mol .[1] To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 825.8 g/mol * 1000 mg/g = 8.258 mg for 1 mL of DMSO.
-
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and red in color.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. In solvent, Cinerubin B is stable for at least one year at -80°C. The solid powder is stable for at least three years at -20°C.
Protocol for Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.
Mechanism of Action and Signaling Pathway
Cinerubin B, as an anthracycline, exerts its anticancer effects through multiple mechanisms, primarily by inhibiting RNA synthesis. This class of compounds is known to intercalate into DNA, thereby disrupting DNA and RNA synthesis and inducing apoptosis.
The following diagram illustrates the generalized mechanism of action for anthracyclines, which is representative of Cinerubin B's activity.
Caption: Generalized signaling pathway for anthracyclines like Cinerubin B.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: A typical workflow for a cytotoxicity assay using Cinerubin B.
References
Preparation of Cinerubin B Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Cinerubin B, a glycosylated anthracycline antibiotic with anticancer properties. The following sections detail the necessary chemical and physical properties, a step-by-step protocol for solubilization, and essential safety and handling precautions. This guide is intended to ensure the accurate and safe preparation of Cinerubin B for use in research and drug development applications.
Chemical and Physical Properties of Cinerubin B
Cinerubin B is an orange-red crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1. Accurate calculations of molarity and mass for stock solution preparation are dependent on these values.
Table 1: Chemical and Physical Data of Cinerubin B
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₁NO₁₆ | [1] |
| Molecular Weight | 825.85 g/mol | [1] |
| Appearance | Orange-Red Crystalline Solid | [1] |
| Solubility | Soluble in Methanol and Chloroform | |
| Storage (Solid) | -20°C | |
| Purity | ≥98% (or as specified by supplier) | N/A |
Note on Cinerubin B HCl: This protocol is for Cinerubin B (free base). The hydrochloride (HCl) salt form may exhibit different solubility properties, particularly in aqueous solutions. If using this compound, it is recommended to first attempt solubilization in high-purity water before resorting to organic solvents.
Experimental Protocol: Preparation of a 10 mM Cinerubin B Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cinerubin B in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro cell-based assays.
Materials:
-
Cinerubin B powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the required mass of Cinerubin B:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 825.85 g/mol x 1000 mg/g
-
Mass (mg) = 8.26 mg
-
-
-
Weighing Cinerubin B:
-
Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh out approximately 8.26 mg of Cinerubin B powder into the tared container. Record the exact mass.
-
-
Solubilization:
-
Using a calibrated pipette, add the appropriate volume of DMSO to the container with the Cinerubin B powder to achieve a final concentration of 10 mM.
-
Volume (mL) = [Mass (mg) / 825.85 ( g/mol )] / 10 (mmol/L)
-
-
For example, if you weighed exactly 8.26 mg, you would add 1.0 mL of DMSO.
-
-
Mixing:
-
Securely cap the tube or vial.
-
Vortex the solution until the Cinerubin B is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in light-protecting microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. One supplier suggests a stability of at least four years at -20°C.
-
Safety and Handling Precautions
Cinerubin B is a potent cytotoxic agent. It is crucial to handle this compound with extreme care in a designated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling Cinerubin B powder and solutions.
-
Engineering Controls: Use a chemical fume hood to avoid inhalation of the powder.
-
Waste Disposal: Dispose of all waste materials contaminated with Cinerubin B (e.g., pipette tips, tubes) in accordance with your institution's hazardous waste disposal procedures.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate understanding, the following diagrams illustrate the experimental workflow for preparing the Cinerubin B stock solution and a generalized diagram of the anthracycline mechanism of action.
References
Application Note: High-Throughput Screening of Cinerubin B HCl for Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B, a glycosylated anthracycline antibiotic, is an anti-cancer agent isolated from Streptomyces species[1]. As a member of the anthracycline class of compounds, which includes potent and widely used chemotherapeutic agents like doxorubicin, Cinerubin B is a promising candidate for drug discovery efforts. Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication and transcription[2][3]. By stabilizing the topoisomerase II-DNA covalent complex, Cinerubin B induces DNA double-strand breaks, which subsequently trigger apoptotic cell death in rapidly proliferating cancer cells[2][3].
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. The inherent fluorescence of anthracyclines provides an opportunity to develop robust, fluorescence-based HTS assays for identifying and characterizing novel topoisomerase II inhibitors. This application note provides detailed protocols for utilizing Cinerubin B HCl in HTS campaigns to identify new anti-cancer drug leads.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
This compound exerts its cytotoxic effects by targeting topoisomerase II. The enzyme's catalytic cycle involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow the passage of another duplex (the T-segment). Cinerubin B intercalates into the DNA and stabilizes the "cleavable complex," a state where topoisomerase II is covalently bound to the 5' ends of the broken DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA lesions activate DNA damage response pathways, ultimately culminating in the activation of intrinsic apoptotic signaling.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
Cytotoxicity of Cinerubin B
The cytotoxic activity of Cinerubin B has been evaluated against a panel of human cancer cell lines. The following table summarizes the Total Growth Inhibition (TGI) and Lethal Concentration 50 (LC50) values.
| Cell Line | Cancer Type | TGI (µg/mL) | LC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | < 0.25 | Not Reported | |
| U251 | Glioblastoma | 3.05 | Not Reported | |
| NCI-H460 | Non-Small Cell Lung | 0.57 | Not Reported | |
| 786-0 | Kidney Cancer | Not Reported | Not Reported |
Note: TGI is the concentration of the drug that results in total growth inhibition. LC50 is the concentration that results in a 50% reduction in the number of cells compared to the start of the experiment.
Experimental Protocols
Protocol 1: Fluorescence-Based Topoisomerase II Inhibition Assay (HTS)
This protocol describes a homogeneous, fluorescence-based assay suitable for high-throughput screening of compounds that inhibit topoisomerase II activity. The assay measures the relaxation of supercoiled plasmid DNA. In its supercoiled state, DNA has a compact structure. Upon relaxation by topoisomerase II, the DNA becomes less compact. This change in topology can be detected using a DNA intercalating dye whose fluorescence is enhanced upon binding to relaxed DNA.
Materials:
-
This compound
-
Human Topoisomerase II alpha (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT
-
DNA intercalating dye (e.g., PicoGreen™)
-
384-well black, flat-bottom plates
-
HTS-compatible fluorescence plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound and test compounds in DMSO. Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing topoisomerase II and supercoiled plasmid DNA in assay buffer.
-
Reaction Initiation: Dispense 10 µL of the enzyme/substrate master mix into each well of the compound plate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of a solution containing the DNA intercalating dye in a buffer that stops the reaction (e.g., by chelating Mg²⁺ with EDTA).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader. The excitation and emission wavelengths should be optimized for the chosen dye (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen™).
Controls:
-
Positive Control (100% inhibition): Wells containing a known topoisomerase II inhibitor (e.g., etoposide).
-
Negative Control (0% inhibition): Wells containing DMSO instead of a test compound.
Figure 2: High-throughput screening workflow for topoisomerase II inhibitors.
Protocol 2: Cell-Based Cytotoxicity Assay (HTS)
This protocol outlines a cell-based assay to determine the cytotoxic effects of this compound in a high-throughput format using a resazurin-based viability reagent.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
384-well clear-bottom, black-walled plates
-
HTS-compatible fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
Controls:
-
Positive Control (100% cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Negative Control (0% cytotoxicity): Cells treated with vehicle (DMSO).
Data Analysis and Interpretation
For the topoisomerase II inhibition assay, the percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
For the cytotoxicity assay, the percentage of viability is calculated relative to the negative control. IC50 values can be determined by fitting the dose-response data to a four-parameter logistic equation.
A Z'-factor should be calculated for each assay plate to assess the quality and robustness of the HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Conclusion
This compound is a potent anti-cancer agent that targets topoisomerase II. The protocols outlined in this application note provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel topoisomerase II inhibitors. The fluorescence-based and cell-based assays are robust, scalable, and suitable for automated HTS platforms, facilitating the discovery of new therapeutic candidates for cancer treatment. The intrinsic fluorescence of Cinerubin B and other anthracyclines, while not directly used in these specific protocols, can be leveraged in other assay formats such as fluorescence polarization or direct binding assays, and its potential for interference should be considered in assay development. The specific fluorescence excitation and emission properties of this compound should be experimentally determined for the development of such assays.
References
Application Notes and Protocols for Inducing Apoptosis in MCF-7 Cells with Cinerubin B HCl
Disclaimer: As of October 2025, publicly available research data specifically detailing the effects of Cinerubin B HCl on MCF-7 breast cancer cells, including its IC50 value and precise mechanism of apoptosis induction, is limited. The following application notes and protocols are therefore provided as a general framework for researchers and scientists to investigate the apoptotic potential of a test compound, such as this compound, on MCF-7 cells. The methodologies are based on established techniques for studying apoptosis in this cell line.
Introduction
MCF-7 is a widely used human breast adenocarcinoma cell line that is positive for estrogen and progesterone receptors. It is a valuable in vitro model for studying the efficacy of potential anticancer agents. Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer. A key characteristic of many chemotherapeutic agents is their ability to induce apoptosis in cancer cells.
Anthracyclines, the class of compounds to which Cinerubin B belongs, are known to exert their anticancer effects through mechanisms that include the induction of apoptosis. This typically involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of cell death pathways.
These application notes provide a comprehensive guide for evaluating the pro-apoptotic effects of this compound on MCF-7 cells. The protocols herein describe methods to determine cytotoxicity, quantify apoptosis, and investigate the underlying signaling pathways.
Data Presentation
Quantitative data from the suggested experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| Control | 0 | 24 | 100 ± SD | - |
| This compound | X₁ | 24 | Value ± SD | IC50₂₄ₕ |
| This compound | X₂ | 24 | Value ± SD | |
| This compound | Xₙ | 24 | Value ± SD | |
| Control | 0 | 48 | 100 ± SD | - |
| This compound | X₁ | 48 | Value ± SD | IC50₄₈ₕ |
| This compound | X₂ | 48 | Value ± SD | |
| This compound | Xₙ | 48 | Value ± SD | |
| Control | 0 | 72 | 100 ± SD | - |
| This compound | X₁ | 72 | Value ± SD | IC50₇₂ₕ |
| This compound | X₂ | 72 | Value ± SD | |
| This compound | Xₙ | 72 | Value ± SD |
SD: Standard Deviation
Table 2: Apoptosis Analysis of MCF-7 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V⁻/PI⁻) | Early Apoptotic Cells (%) (Annexin V⁺/PI⁻) | Late Apoptotic/Necrotic Cells (%) (Annexin V⁺/PI⁺) |
| Control | 0 | Value ± SD | Value ± SD | Value ± SD |
| This compound | IC50 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 2 x IC50 | Value ± SD | Value ± SD | Value ± SD |
PI: Propidium Iodide
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
| Treatment Group | Concentration (µM) | Relative Expression of Bcl-2 | Relative Expression of Bax | Cleaved Caspase-9/Total Caspase-9 Ratio | Cleaved PARP/Total PARP Ratio |
| Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | IC50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound | 2 x IC50 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and presented relative to the untreated control.
Experimental Protocols
Cell Culture and Maintenance
-
Culture MCF-7 cells (ATCC® HTB-22™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO or PBS).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[2][3][4][5]
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells immediately using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Seed MCF-7 cells in 60 mm dishes and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-9, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in evaluating the apoptotic effects of this compound on MCF-7 cells.
Generalized Apoptotic Signaling Pathway
Caption: A diagram of the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism investigated in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin enhances tumor necrosis factor-induced apoptosis through modulation of nuclear factor-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cinerubin B HCl in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B is a glycosylated anthracycline antibiotic with recognized anticancer properties.[1] As a member of the anthracycline class of chemotherapeutic agents, its mechanism of action is presumed to be similar to well-characterized drugs like doxorubicin and daunorubicin. These compounds typically exert their cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death in cancer cells. While specific in vivo treatment protocols for Cinerubin B hydrochloride (HCl) are not extensively detailed in publicly available literature, this document provides a comprehensive overview of its known characteristics and a generalized protocol for its evaluation in animal models based on standard practices for this class of compounds.
Mechanism of Action
The antitumor activity of anthracyclines like Cinerubin B is multifaceted. The primary mechanisms include:
-
DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between DNA base pairs, disrupting the helical structure. This process interferes with fundamental cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, resulting in double-strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This induces oxidative stress, damages cellular components like lipids and proteins, and triggers apoptotic signaling pathways.
Signaling Pathways
The downstream effects of Cinerubin B are likely mediated by the activation of various signaling pathways that converge on apoptosis. Based on the known mechanisms of related anthracyclines, the following pathways are implicated:
-
p53-Mediated Apoptosis: DNA damage induced by Cinerubin B can activate the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and Puma, leading to mitochondrial dysfunction and caspase activation.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: The release of cytochrome c from the mitochondria is a key event in apoptosis. This is often triggered by the translocation of pro-apoptotic Bcl-2 family proteins to the mitochondrial membrane. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and the downstream executioner caspases.
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Cellular stress, including that induced by chemotherapeutic agents, can activate the JNK pathway, which can promote apoptosis through various mechanisms, including the phosphorylation of Bcl-2 family proteins.
Diagram of the Proposed Signaling Pathway for Cinerubin B
Caption: Proposed signaling cascade of Cinerubin B leading to apoptosis.
In Vitro Activity Data
While comprehensive in vivo data is limited, in vitro studies have demonstrated the cytotoxic potential of Cinerubin B against various cancer cell lines.
| Cell Line | Cancer Type | IC50 / TGI (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI: 0.56 ± 0.42 | [1] |
| U251 | Glioblastoma | TGI: 0.42 ± 0.11 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | TGI: 2.3 ± 0.9 | [1] |
| 786-0 | Kidney Cancer | TGI: 4.2 ± 4.3 | [1] |
Note: TGI = Total Growth Inhibition. IC50 values may vary depending on the assay conditions.
Experimental Protocols
The following are generalized protocols for the evaluation of Cinerubin B HCl in animal models. Specific parameters such as cell line, animal strain, dosage, and administration route should be optimized based on preliminary studies.
Xenograft Mouse Model of Cancer
This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo antitumor efficacy of this compound.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Human cancer cell line (e.g., MCF-7, U251)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. The administration route is typically intravenous (IV) for anthracyclines. The dosage and treatment schedule should be determined from pilot studies, but a starting point could be in the range of 1-5 mg/kg administered every 3-4 days.
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Diagram of the Experimental Workflow
References
Application Notes and Protocols: Development of a Cinerubin B HCl-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B, an anthracycline antibiotic, is a potent anti-tumor agent.[1] However, the development of drug resistance remains a significant obstacle in its therapeutic use, a common challenge with many chemotherapeutic agents.[2][3] Understanding the mechanisms underlying Cinerubin B resistance is crucial for developing strategies to overcome it and improve treatment outcomes. This document provides a detailed methodology for establishing a Cinerubin B HCl-resistant cell line and characterizing its phenotype and resistance mechanisms.
The protocols outlined below describe a stepwise approach to generating a resistant cell line through continuous exposure to increasing concentrations of this compound. Subsequent experiments are detailed to confirm the resistant phenotype and investigate potential underlying molecular changes, including alterations in cell viability, apoptosis, cell cycle distribution, and the expression of drug efflux pumps.
Experimental Workflow
The overall workflow for developing and characterizing the this compound-resistant cell line is depicted below.
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A cancer cell line appropriate for the research question should be selected (e.g., MCF-7 for breast cancer, U251 for glioblastoma).[1] Cells should be obtained from a reputable source like ATCC.
-
Culture Medium: Use the recommended medium for the chosen cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C.
Development of this compound-Resistant Cell Line
This protocol is based on the principle of exposing a parental cell line to gradually increasing concentrations of the drug over a prolonged period.[4]
-
Determine the IC50 of the Parental Cell Line:
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a starting concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell growth).[4]
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.
-
This process is lengthy and may take several months.[4]
-
-
Selection and Expansion:
-
Isolate and expand single clones that demonstrate the ability to proliferate in the presence of high concentrations of this compound.[6]
-
-
Establishment of the Resistant Cell Line:
-
The resulting cell line is considered resistant. Maintain a continuous culture in the presence of the selective concentration of this compound to ensure the stability of the resistant phenotype.
-
Characterization of the Resistant Phenotype
This assay measures the metabolic activity of cells, which is indicative of cell viability.[7][8]
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[5]
-
Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the IC50 values and the resistance index (RI), where RI = IC50 (Resistant) / IC50 (Parental).[5]
Table 1: Hypothetical Cell Viability Data
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 0.5 | 1 |
| Resistant | 15.0 | 30 |
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[11]
Table 2: Hypothetical Apoptosis Data
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Parental | Control | 95 | 3 | 1 | 1 |
| Parental | This compound | 40 | 35 | 20 | 5 |
| Resistant | Control | 94 | 4 | 1 | 1 |
| Resistant | This compound | 85 | 8 | 5 | 2 |
This analysis determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]
-
Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[11][14]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide and RNase A for 30 minutes at 37°C in the dark.[14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[13][15]
Table 3: Hypothetical Cell Cycle Data
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Parental | Control | 60 | 25 | 15 |
| Parental | This compound | 20 | 30 | 50 |
| Resistant | Control | 62 | 24 | 14 |
| Resistant | This compound | 58 | 26 | 16 |
Investigation of Resistance Mechanisms
A common mechanism of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[16][17][18]
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Immunoblotting: Probe the membrane with primary antibodies against ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Table 4: Hypothetical Western Blot Densitometry Data (Relative Expression)
| Protein | Parental Cell Line | Resistant Cell Line |
| P-glycoprotein (ABCB1) | 1.0 | 12.5 |
| MRP1 (ABCC1) | 1.0 | 8.2 |
| β-actin | 1.0 | 1.0 |
Potential Signaling Pathways Involved in Cinerubin B Resistance
The development of resistance to anthracyclines can involve complex signaling pathways. Based on known mechanisms, the following pathway can be hypothesized to be involved in Cinerubin B resistance.
Caption: A potential signaling pathway involved in this compound resistance.
Conclusion
These application notes provide a comprehensive framework for developing and characterizing a this compound-resistant cell line. The detailed protocols for assessing cell viability, apoptosis, cell cycle, and the expression of key drug resistance proteins will enable researchers to investigate the mechanisms of resistance to this important anti-cancer agent. The insights gained from these studies can inform the development of novel therapeutic strategies to overcome drug resistance and improve the efficacy of Cinerubin B in the clinic.
References
- 1. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting Epigenetic Regulators in Cancer Therapy: From Drug Resistance Mechanisms to Precision Interventions [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Drug sensitivity assay [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Cinerubin B HCl as a Fluorescent Probe in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B is a member of the anthracycline class of antibiotics, which are widely recognized for their potent anticancer activities.[1] A key characteristic of anthracyclines is their intrinsic fluorescence, a property that allows them to be used as fluorescent probes to visualize their uptake, subcellular localization, and interaction with cellular components.[2][3] The mechanism of action of anthracyclines typically involves the intercalation of their planar ring system into the DNA of target cells, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis. This interaction with DNA often results in an enhancement of their fluorescent properties.
These application notes provide a hypothesized framework for utilizing Cinerubin B HCl as a fluorescent probe in cellular imaging, with a focus on its potential applications in cancer research and drug development.
Hypothesized Photophysical and Cytotoxicity Data
The following table summarizes the estimated photophysical properties and cytotoxicity of this compound. The excitation maximum is based on the reported UV absorption maximum.[1] The emission maximum and quantum yield are estimations based on typical values for other anthracyclines like doxorubicin.[3] Cytotoxicity values are presented as a general range for anthracyclines against sensitive cancer cell lines.
| Parameter | Hypothesized Value | Notes |
| Excitation Maximum (λex) | ~490 nm | Based on the reported UV absorption maximum for Cinerubin B.[1] |
| Emission Maximum (λem) | ~550 - 590 nm | Estimated based on the typical Stokes shift for anthracyclines. |
| Molecular Weight | 862.3 g/mol (HCl salt) | |
| Appearance | Red amorphous powder | [1] |
| Solubility | Soluble in methanol and chloroform | [1] |
| Quantum Yield (Φ) | 0.1 - 0.3 | Estimated based on related compounds. |
| Extinction Coefficient (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on related compounds. |
| IC50 (in sensitive cancer cell lines) | 0.1 - 2 µM | General range for anthracyclines. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, sterile DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.8623 mg of this compound in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol for Cellular Imaging of this compound Uptake and Localization
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Paraformaldehyde (PFA) solution, 4% in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
This compound stock solution (1 mM in DMSO)
Protocol:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell line and experimental conditions.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time will depend on the cell type and the concentration of the probe.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with warm PBS to remove any unbound this compound.
-
-
Cell Fixation (Optional):
-
If live-cell imaging is not being performed, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
For live-cell imaging, add fresh, pre-warmed culture medium or PBS to the cells.
-
For fixed cells, add PBS or a mounting medium (with DAPI if desired) and cover with a coverslip.
-
Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the hypothesized photophysical data, use an excitation wavelength of ~490 nm and collect the emission between ~550 nm and 590 nm. A standard Texas Red or similar filter set may be suitable.
-
Acquire images, ensuring to keep imaging parameters consistent across different experimental conditions for quantitative comparisons.
-
Visualizations
Caption: Experimental workflow for cellular staining and imaging.
Caption: Proposed mechanism of action for this compound.
Applications in Drug Development
-
Drug Uptake and Distribution Studies: The intrinsic fluorescence of this compound can be used to visualize its uptake and subcellular distribution in cancer cells. This can provide insights into the mechanisms of drug transport and accumulation.
-
High-Content Screening: Automated fluorescence microscopy can be employed to screen for factors that modulate the uptake or activity of this compound, such as drug resistance transporters or combination therapies.
-
Mechanism of Action Studies: By co-localizing the fluorescence of this compound with specific cellular markers (e.g., nuclear stains, organelle trackers), researchers can further elucidate its mechanism of action and identify its primary cellular targets.
-
Assessing Drug Efficacy: Changes in the fluorescence intensity or localization of this compound can potentially be correlated with its cytotoxic effects, providing a real-time readout of drug efficacy at the single-cell level.
Considerations and Limitations
-
Phototoxicity: Like many fluorescent molecules, this compound may exhibit phototoxicity upon prolonged exposure to excitation light. It is important to minimize light exposure to the samples to avoid inducing cellular damage that could confound experimental results.
-
Spectral Overlap: When using this compound in combination with other fluorescent probes, care must be taken to select probes with minimal spectral overlap to avoid bleed-through between channels.[3][4]
-
Environmental Sensitivity: The fluorescence properties of anthracyclines can be sensitive to the local environment, such as pH and binding to macromolecules. These factors should be considered when interpreting fluorescence data.
-
Optimization is Key: The protocols provided here are a general guideline. Optimal staining concentrations, incubation times, and imaging parameters should be determined empirically for each specific cell type and experimental setup.
References
- 1. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fluorescent probe combinations for evaluation of proliferation and necrosis in anthracycline‐treated leukaemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Cinerubin B HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin B, an anthracycline antibiotic, has demonstrated potential as an antitumor agent.[1] Like other anthracyclines, its clinical application is often associated with significant side effects, most notably cardiotoxicity.[2] To enhance its therapeutic index, advanced in vivo delivery strategies are essential to improve tumor-specific drug accumulation while minimizing systemic exposure. These application notes provide a comprehensive overview of potential in vivo delivery methods for Cinerubin B HCl, drawing parallels from the well-established protocols for a structurally similar anthracycline, Doxorubicin. The following protocols and data are intended to serve as a foundational guide for preclinical research and development.
Data Presentation: Comparative In Vivo Delivery Strategies
Due to the limited availability of specific in vivo data for this compound, the following tables present a comparative summary of conventional and advanced delivery methods for anthracyclines, with projected data for this compound based on typical anthracycline characteristics and the benefits observed with liposomal and nanoparticle formulations of Doxorubicin.
Table 1: Pharmacokinetic Parameters of Different Anthracycline Formulations
| Formulation | Drug | Half-life (t½) | Cmax (µg/mL) | AUC (µg·h/mL) | Primary Route of Administration |
| Conventional | Doxorubicin HCl | ~20-30 hours[3] | 5-10 | 50-100 | Intravenous (IV) Push/Infusion[4] |
| Hypothetical Conventional | This compound | ~18-25 hours | 4-8 | 40-90 | Intravenous (IV) Push/Infusion |
| Liposomal | Pegylated Liposomal Doxorubicin | ~55 hours | 8-12 | 250-350 | Intravenous (IV) Infusion |
| Hypothetical Liposomal | Liposomal this compound | ~50-60 hours | 7-11 | 220-320 | Intravenous (IV) Infusion |
| Nanoparticle | Doxorubicin-loaded Nanoparticles | Variable (24-72 hours) | 10-20 | 300-500 | Intravenous (IV) Infusion |
| Hypothetical Nanoparticle | This compound-loaded Nanoparticles | ~24-60 hours | 9-18 | 280-480 | Intravenous (IV) Infusion |
Table 2: Efficacy and Toxicity Profile of Different Anthracycline Formulations in Preclinical Models
| Formulation | Drug | Tumor Growth Inhibition (%) | Cardiotoxicity (e.g., LVEF reduction) | Myelosuppression (e.g., Neutropenia) |
| Conventional | Doxorubicin HCl | 50-70% | 20-30% | Severe |
| Hypothetical Conventional | This compound | 45-65% | 18-28% | Moderate to Severe |
| Liposomal | Pegylated Liposomal Doxorubicin | 60-80% | 5-10% | Moderate |
| Hypothetical Liposomal | Liposomal this compound | 55-75% | 7-12% | Mild to Moderate |
| Nanoparticle | Doxorubicin-loaded Nanoparticles | 70-90% | <5% | Mild |
| Hypothetical Nanoparticle | This compound-loaded Nanoparticles | 65-85% | <7% | Mild |
Experimental Protocols
The following are detailed, hypothetical protocols for the in vivo administration of this compound, based on standard practices for anthracycline delivery in preclinical animal models, such as mice.
Protocol 1: Intravenous Administration of Conventional this compound
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile, pyrogen-free saline (0.9% NaCl) or 5% dextrose solution to a final concentration of 1-5 mg/mL.
-
Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter.
-
Protect the solution from light due to the photosensitivity of anthracyclines.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice) bearing human tumor xenografts.
-
Tumor implantation can be subcutaneous or orthotopic, depending on the research question.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
-
Administration:
-
Administer the this compound solution via tail vein injection.
-
The typical dose for anthracyclines in mice ranges from 2-10 mg/kg body weight.
-
The injection volume should be approximately 100-200 µL.
-
Treatment can be a single dose or a multi-dose regimen (e.g., once weekly for 3-4 weeks).
-
-
Monitoring and Evaluation:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, collect tumors and major organs for histological and molecular analysis.
-
For cardiotoxicity assessment, perform echocardiography to measure left ventricular ejection fraction (LVEF) or collect heart tissue for histological analysis (e.g., H&E staining for cardiomyocyte damage).
-
Protocol 2: In Vivo Delivery of Liposomal this compound
-
Preparation of Liposomal this compound:
-
Synthesize liposomes composed of lipids such as DSPC, cholesterol, and DSPE-PEG2000.
-
Encapsulate this compound into the liposomes using methods like remote loading via a transmembrane pH gradient.
-
Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency. The desired size for tumor targeting is typically around 100 nm.[5]
-
-
Animal Model and Administration:
-
Follow the same animal model setup as in Protocol 1.
-
Administer the liposomal this compound suspension intravenously.
-
The dosage may be adjusted based on the encapsulation efficiency, but will generally be in the 2-10 mg/kg range of the encapsulated drug.
-
-
Rationale for Liposomal Delivery:
-
The polyethylene glycol (PEG) coating on the liposome surface (pegylation) helps to prolong circulation time by reducing clearance by the reticuloendothelial system.[5]
-
The small size of the liposomes allows for passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6]
-
Liposomal encapsulation is known to reduce the accumulation of the drug in the heart, thereby lowering cardiotoxicity.[5]
-
Protocol 3: Nanoparticle-Mediated Delivery of this compound
-
Preparation of this compound-Loaded Nanoparticles:
-
Fabricate biodegradable nanoparticles from polymers like PLGA (poly(lactic-co-glycolic acid)) or use inorganic nanoparticles like gold nanoparticles.[1][7]
-
Load this compound into the nanoparticles during the formulation process (e.g., via emulsion-evaporation for PLGA nanoparticles).[7]
-
Surface functionalization with targeting ligands (e.g., antibodies, peptides) can be performed to achieve active targeting to tumor cells.
-
-
Animal Model and Administration:
-
Use the same animal model as previously described.
-
Administer the nanoparticle suspension intravenously.
-
The dosage will depend on the drug loading capacity of the nanoparticles.
-
-
Rationale for Nanoparticle Delivery:
-
Nanoparticles offer high drug loading capacity and stability in circulation.[8]
-
They can be designed for controlled, pH-sensitive drug release within the acidic tumor microenvironment or inside cancer cells.[9]
-
Targeted nanoparticles can further enhance drug delivery to the tumor site, minimizing off-target effects.
-
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Delivery
Caption: General experimental workflow for in vivo delivery and evaluation of this compound formulations.
Signaling Pathway for Anthracycline-Induced Cytotoxicity
Caption: Key mechanisms of action for anthracyclines leading to cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Design of biodegradable nanoparticles for oral delivery of doxorubicin: in vivo pharmacokinetics and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smart doxorubicin nanoparticles with high drug payload for enhanced chemotherapy against drug resistance and cancer diagnosis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Cinerubin B HCl precipitation in aqueous buffer solutions
Technical Support Center: Cinerubin B HCl
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent and troubleshoot precipitation issues in aqueous buffer solutions. Cinerubin B is an anthracycline antibiotic, a class of compounds known for their use as antitumor agents.[1] Like many complex organic molecules, its hydrochloride salt can be susceptible to precipitation under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
Cinerubin B is a member of the anthracycline antibiotic family, produced by certain strains of Streptomyces.[2][] It is a complex, amphiphilic molecule. The hydrochloride (HCl) salt is used to improve its aqueous solubility. However, this solubility is highly dependent on the pH of the solution. The molecule contains an amino sugar group which is protonated at acidic pH, rendering the molecule charged and more soluble in water. As the pH increases towards neutral or alkaline, this group can become deprotonated. The resulting neutral molecule is significantly less water-soluble, leading to aggregation and precipitation.
Q2: My this compound has precipitated out of my buffer. What are the most likely causes?
Precipitation of this compound is most often triggered by one or more of the following factors:
-
High pH: The most common cause. If the buffer pH is too high (typically > 6.5), the molecule loses its protonated, soluble form.
-
High Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system and conditions you are using.
-
Buffer Composition: Certain buffer salts, particularly phosphate, can sometimes interact with anthracyclines and reduce their solubility.[4]
-
Low Temperature: While many compounds are more soluble at higher temperatures, sudden cooling or prolonged storage at low temperatures (e.g., 4°C) can decrease the solubility of this compound and promote precipitation.
-
Extended Storage: Aqueous solutions of many anthracyclines are not stable for long periods and should often be prepared fresh.[5] Dimerization and aggregation can occur over time, leading to precipitation.[4]
Q3: What is the recommended pH range for working with this compound solutions?
To maintain solubility, it is crucial to keep this compound in a protonated state. An acidic pH range, typically between pH 4.0 and 5.5 , is recommended for preparing and storing stock solutions. The final working concentration in your experimental buffer should also ideally be within a pH range that prevents precipitation, though this may be constrained by your experimental design.
Q4: How does buffer composition and ionic strength affect solubility?
While pH is the primary driver, buffer species and ionic strength can also play a role. High concentrations of certain salts can decrease solubility through the "salting out" effect. For anthracyclines like doxorubicin, phosphate-buffered saline (PBS) is known to sometimes cause precipitation issues.[4][5] If you encounter problems with PBS, consider using an alternative buffer system such as citrate or acetate, which are effective in the optimal acidic pH range.
Q5: What is the best way to prepare a stable stock solution of this compound?
The recommended procedure is to first dissolve the this compound solid in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer of choice.[5] This ensures the compound is fully dissolved before being introduced to the aqueous environment. Always add the DMSO stock solution to the buffer slowly while vortexing to avoid localized high concentrations that could cause immediate precipitation. Aqueous solutions should generally be prepared fresh and not stored for extended periods.[5]
Q6: Can I heat the solution to redissolve the precipitate?
Heating is generally not recommended . Anthracyclines can be sensitive to heat, which may cause chemical degradation, including the formation of covalent dimers, ultimately leading to a loss of activity.[4][6] If precipitation occurs, it is better to discard the solution and prepare a fresh one, carefully controlling the pH and concentration.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving this compound precipitation.
Troubleshooting Workflow
The following diagram outlines a logical workflow to follow when you observe precipitation.
Data & Protocols
Table 1: Solubility Trends of this compound
Specific quantitative solubility data for this compound is not widely published. The following table illustrates the expected solubility trends based on the known behavior of related anthracycline hydrochlorides like Doxorubicin HCl.[5]
| Buffer System | pH | Expected Solubility Trend | Recommendations & Remarks |
| Citrate | 4.5 | High | Recommended. Optimal pH for protonation and solubility. |
| Acetate | 5.0 | High | Recommended. Good alternative to citrate in the optimal pH range. |
| MES | 6.0 | Moderate | Use with caution. Solubility starts to decrease as pH approaches the pKa of the amino group. Prepare fresh and use immediately. |
| PBS | 7.4 | Very Low | Not Recommended. pH is too high, leading to deprotonation and high risk of precipitation. Phosphate ions may also contribute to insolubility.[4] |
| Tris | 8.0 | Very Low / Insoluble | Not Recommended. The compound will be in its neutral, poorly soluble form. |
Protocol: Preparation of a this compound Working Solution
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.5)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear. This is your stock solution.
-
Pro-Tip: For long-term storage, aliquot the DMSO stock into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dilute to Final Working Concentration:
-
Pipette the required volume of your desired aqueous buffer into a new sterile tube.
-
While vortexing the buffer at a medium speed, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop into the buffer.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Pro-Tip: Never add the aqueous buffer to the DMSO stock. Always add the concentrated stock to the larger volume of buffer to ensure rapid dilution.
-
-
Final Use:
-
Use the freshly prepared aqueous working solution immediately.
-
Do not store aqueous dilutions for more than a day, as the compound's stability in these solutions is limited.[5]
-
Chemical Basis of Precipitation
The precipitation of this compound is governed by a fundamental acid-base equilibrium. The amino group on the sugar moiety is basic. In its hydrochloride salt form, this amine is protonated (positively charged), which makes the molecule readily soluble in water. However, when the pH of the solution rises, the equilibrium shifts, causing the amine to lose its proton and become a neutral, far less soluble species, which then precipitates.
References
- 1. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of cinerubins by a Streptomyces griseorubiginosus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting Cinerubin B HCl cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Cinerubin B HCl cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our 96-well plate assay. What is the likely cause and how can we fix it?
High variability between replicate wells is a common issue, often attributable to two primary factors: the "edge effect" and inconsistent cell seeding.
-
The Edge Effect: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the central wells.[1][2][3] This can lead to changes in media concentration and osmolarity, which in turn affects cell growth and viability, causing unreliable data.[3][4]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells at the start of the experiment is a major source of variation.[5] If some wells receive more cells than others, the final readout will naturally differ, irrespective of the drug's effect.
Solutions:
-
Mitigate Edge Effects: Avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[4] Using low-evaporation lids or sterile sealing tapes can also significantly reduce this effect.[6]
-
Ensure Uniform Cell Seeding: After creating a single-cell suspension, ensure it is mixed thoroughly before and during plating. After dispensing cells, allow the plate to sit at room temperature on a level surface for 20-30 minutes before transferring it to the incubator.[5] This allows cells to settle evenly at the bottom of the wells.[4]
Q2: Our calculated IC50 values for this compound are inconsistent from one experiment to the next. What could be causing this?
Inconsistent IC50 values, the concentration of a drug that inhibits 50% of cell viability, often point to subtle variations in experimental conditions between assays.
-
Cell Passage Number & Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Using cells from a consistent, low-passage range is critical for reproducibility.
-
Initial Seeding Density: The starting number of cells can influence the outcome. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity. It is crucial to optimize and maintain a consistent seeding density for all experiments.[5]
-
Reagent Stability: this compound, like many compounds, may degrade over time once in solution. Prepare fresh drug dilutions for each experiment from a validated stock solution.
Q3: We are seeing a very high background signal in our colorimetric/fluorometric assay, even in wells with no cells. Why is this happening?
This issue is likely due to the intrinsic properties of this compound. Cinerubin B is an anthracycline with a distinct red color and has a UV absorption maximum around 490 nm, which can interfere with absorbance-based assays.[7] It may also possess fluorescent properties that interfere with fluorescence-based readouts.[8]
Solutions:
-
Include "Compound-Only" Controls: For every drug concentration, prepare replicate wells containing culture medium and this compound but no cells.
-
Subtract Background Signal: The average signal from these "compound-only" wells should be subtracted from the signal of the corresponding experimental wells (with cells and the compound). This corrects for the compound's inherent absorbance or fluorescence.
Q4: Which cytotoxicity assay is the most reliable for a colored compound like this compound?
The choice of assay is critical when working with potentially interfering compounds. While traditional colorimetric assays like MTT can be used with careful controls, luminescence-based assays are often more robust.
Table 1: Comparison of Common Cytotoxicity Assays for this compound
| Assay Type | Principle | Pros | Cons for this compound | Recommendation |
| MTT/MTS/XTT | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product.[9][10] | Inexpensive, well-established. | High potential for interference from the red color of this compound, which can absorb light in the same range as the formazan product (approx. 490-570 nm).[7][11] | Use with caution. Requires stringent "compound-only" background controls. |
| Resazurin (AlamarBlue) | Measures metabolic activity via reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[9] | High sensitivity, simple protocol. | Potential for interference if this compound is fluorescent. The compound's color can also quench the fluorescent signal.[8] | Possible, but requires testing for compound autofluorescence and quenching effects. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9] | Measures cell death (cytotoxicity) directly, not just metabolic activity. | Can have high background from serum in the media.[12] Less sensitive for detecting cytostatic effects (inhibition of proliferation without immediate cell death). | Good alternative, as it is less likely to be affected by the compound's color. |
| ATP-Based (e.g., CellTiter-Glo) | Measures the level of ATP, which is proportional to the number of metabolically active, viable cells.[9] | Very high sensitivity, simple "add-mix-measure" protocol, low interference from colored/fluorescent compounds.[13] | More expensive than colorimetric assays. | Highly Recommended. The luminescent signal is distinct from colorimetric and fluorescent signals, making it the most robust choice for this compound. |
Q5: Our negative control (no drug) wells show poor cell viability. What's wrong?
Low viability in control wells points to a problem with the cells or culture conditions, not the drug.
-
Mycoplasma Contamination: This is a common and insidious problem in cell culture that can affect cell health and metabolism. Regular testing for mycoplasma is essential.[13]
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Check that the culture medium is not expired and has been supplemented correctly.
-
Over-confluency: Allowing cells to become over-confluent before seeding can stress them and lead to reduced viability in the assay.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells before they are even plated.
Troubleshooting Guides & Visualizations
Systematic Troubleshooting Workflow
Use the following workflow to diagnose the source of variability in your this compound cytotoxicity assay.
Caption: Troubleshooting workflow for assay variability.
This compound - Putative Signaling Pathway for Apoptosis
As an anthracycline, Cinerubin B is presumed to induce cytotoxicity primarily through DNA damage and inhibition of topoisomerase II, leading to p53-mediated apoptosis.
Caption: Generalized anthracycline-induced apoptosis pathway.
Experimental Protocols
Protocol 1: ATP-Based Luminescence Assay (Recommended)
This protocol is adapted for a reagent like Promega's CellTiter-Glo® Luminescent Cell Viability Assay, which is minimally affected by compound color.
-
Cell Seeding:
-
Plate cells in a white-walled, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Fill any unused outer wells with 100 µL of sterile PBS.
-
Allow the plate to sit at room temperature for 30 minutes, then incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove 100 µL of media from the wells and add 100 µL of the 2x drug dilutions to the appropriate wells. Include vehicle-only controls.
-
Set up "compound-only" background control wells containing 100 µL of media and 100 µL of 2x drug dilutions (no cells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "compound-only" wells) from all other readings.
-
Calculate percent viability relative to the vehicle-treated control wells.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software.
-
Protocol 2: Modified MTT Assay (Alternative)
This protocol includes essential modifications to account for the color of this compound.
-
Cell Seeding & Compound Treatment:
-
Follow steps 1 and 2 from the ATP-Based Assay protocol, using a standard clear 96-well plate.
-
-
Assay Procedure:
-
At the end of the treatment period, prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
-
Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance from plate imperfections.[11]
-
Crucial Step: Subtract the absorbance from the "compound-only" control wells from the experimental wells.
-
Calculate percent viability relative to the vehicle-treated control wells and determine the IC50 value.
-
References
- 1. The edge effect in microplate assays [wakoautomation.com]
- 2. researchgate.net [researchgate.net]
- 3. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Cinerubin B HCl Dosage for Minimal Toxicity in Mice
Welcome to the technical support center for Cinerubin B HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design for minimal toxicity in murine models. The following troubleshooting guides and frequently asked questions (FAQs) are based on the established knowledge of anthracycline antibiotics, the class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound and its potential for toxicity?
A1: Cinerubin B is a glycosylated anthracycline antibiotic.[1][2] Like other anthracyclines, its primary anticancer mechanism is believed to involve the inhibition of DNA and RNA synthesis, leading to the disruption of cancer cell replication.[3] However, this class of drugs is also known for its potential to induce cardiotoxicity, which is a significant dose-limiting factor. The cardiotoxicity is often associated with the generation of reactive oxygen species (ROS) and mitochondrial dysfunction within cardiomyocytes.
Q2: What are the typical signs of toxicity to monitor in mice treated with this compound?
A2: Based on studies with other anthracyclines like doxorubicin, researchers should monitor for a range of clinical and pathological signs of toxicity. These include, but are not limited to:
-
General Health: Weight loss, lethargy, ruffled fur, and reduced food and water intake.
-
Cardiotoxicity: Changes in cardiac function, which can be assessed non-invasively through echocardiography (e.g., reduced left ventricular ejection fraction) and electrocardiography (ECG).[4] Histologically, signs can include cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.[5]
-
Other Organ Toxicity: Pathological changes in the kidneys, spleen, and liver may also be observed at higher doses.[5]
Q3: Are there established mouse models for studying anthracycline toxicity?
A3: Yes, several mouse models have been developed to study anthracycline-induced toxicity, particularly cardiotoxicity. These models typically involve the administration of the drug over a specific period to mimic clinical exposure. Common strains used include CD-1 and wild-type C57BL/6 mice. Both acute (single high dose) and chronic (multiple lower doses) administration protocols have been described for anthracyclines like doxorubicin.[4][6]
Troubleshooting Guides
Problem 1: High mortality rate observed in the experimental group.
-
Possible Cause: The initial dose of this compound is too high, leading to acute toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts. A dose-finding study is recommended to determine the maximum tolerated dose (MTD).
-
Administration Schedule: Consider altering the administration schedule. For example, instead of a single high dose, administer smaller doses more frequently (e.g., twice weekly) to reduce peak plasma concentrations.
-
Route of Administration: If using intraperitoneal (IP) injection, which can have variable absorption, consider switching to intravenous (IV) administration for more controlled delivery, although this can be technically challenging in mice.[6]
-
Problem 2: No significant therapeutic effect is observed at non-toxic doses.
-
Possible Cause: The dose of this compound is below the therapeutic window.
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously escalate the dose in small increments while closely monitoring for signs of toxicity.
-
Combination Therapy: Investigate the possibility of combining this compound with other therapeutic agents. This may allow for a lower, less toxic dose of this compound to be used while achieving a synergistic anticancer effect.
-
Tumor Model Sensitivity: Ensure that the chosen tumor model is sensitive to anthracyclines. In vitro studies on the cancer cell line prior to in vivo experiments can confirm sensitivity.
-
Problem 3: Significant variability in toxicity outcomes between individual mice.
-
Possible Cause: Inconsistent drug administration, or biological variability within the mouse cohort.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., IP or IV injection) to minimize variability in the delivered dose.
-
Homogenize Cohort: Use mice of the same age, sex, and genetic background to reduce biological variability. Be aware that sex-based differences in susceptibility to anthracycline cardiotoxicity have been debated.[4]
-
Increase Sample Size: A larger cohort size can help to account for individual variations and increase the statistical power of the study.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Xenograft Model
| Dosage (mg/kg, IP, weekly for 4 weeks) | Average Tumor Volume Reduction (%) | Percent Weight Loss (Nadir) | Mortality Rate (%) |
| Vehicle Control | 0 | 2 | 0 |
| 1 | 15 | 5 | 0 |
| 2.5 | 40 | 12 | 10 |
| 5 | 75 | 25 | 40 |
Table 2: Example Cardiotoxicity Assessment of this compound in Mice
| Treatment Group | LVEF (%) - Baseline | LVEF (%) - Week 4 | Serum cTnI (ng/mL) | Myocardial Fibrosis Score |
| Vehicle Control | 58 ± 4 | 57 ± 5 | 0.1 ± 0.05 | 0.5 ± 0.2 |
| This compound (2.5 mg/kg) | 59 ± 3 | 45 ± 6 | 1.2 ± 0.4 | 2.1 ± 0.7 |
| This compound (5 mg/kg) | 57 ± 5 | 32 ± 7 | 3.5 ± 0.9 | 3.8 ± 1.1 |
LVEF: Left Ventricular Ejection Fraction; cTnI: cardiac Troponin I
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Healthy, 8-10 week old male C57BL/6 mice.
-
Drug Preparation: Dissolve this compound in a sterile, appropriate vehicle (e.g., saline or DMSO/saline mixture). The final concentration should be such that the required dose can be administered in a volume of 100-200 µL.
-
Dose Escalation:
-
Begin with a low starting dose (e.g., 1 mg/kg).
-
Administer the drug via the intended route (e.g., intraperitoneal injection).
-
Treat a cohort of 3-5 mice at each dose level.
-
Monitor mice daily for clinical signs of toxicity (weight loss, behavioral changes) for at least 14 days.
-
Increase the dose in subsequent cohorts by a fixed increment (e.g., 1.5-2 fold) until signs of dose-limiting toxicity are observed (e.g., >20% weight loss, significant lethargy, or mortality).
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or signs of severe toxicity in the majority of the animals in a cohort.
Protocol 2: Assessment of Cardiotoxicity
-
Animal Model and Treatment: Use the desired mouse strain and administer this compound at various doses (including a vehicle control) according to the experimental plan (e.g., once weekly for 5 weeks).[4][7]
-
Echocardiography:
-
Perform baseline echocardiography before the first dose.
-
Conduct follow-up echocardiography at predetermined time points (e.g., weekly or at the end of the study).
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.
-
-
Biomarker Analysis:
-
At the study endpoint, collect blood via cardiac puncture.
-
Isolate serum and measure levels of cardiac troponins (cTnI or cTnT) using an ELISA kit.
-
-
Histopathology:
-
Euthanize the mice and perfuse the hearts with saline followed by 4% paraformaldehyde.
-
Excise the hearts, weigh them, and fix them in 10% neutral buffered formalin.
-
Embed the hearts in paraffin, section them, and perform staining (e.g., Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis).
-
A pathologist should score the sections for signs of cardiotoxicity (e.g., myocyte vacuolization, inflammation, fibrosis).
-
Visualizations
Caption: Generalized signaling pathway of anthracycline-induced cardiotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Technical Support Center: Overcoming Cinerubin B HCl Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinerubin B HCl and encountering resistance in cancer cell lines. As specific data on this compound resistance is limited, the information provided is largely based on the well-documented mechanisms of resistance to other anthracyclines, such as doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Cinerubin B is a glycosylated anthracycline antibiotic with anticancer properties.[1] Like other anthracyclines, its primary mechanism of action is the inhibition of topoisomerase II.[2] This enzyme is crucial for DNA replication and repair; its inhibition by Cinerubin B leads to DNA double-strand breaks and subsequent apoptosis (programmed cell death) in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance to anthracyclines?
A2: Resistance to anthracyclines is a multifactorial issue. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pumps the drug out of the cell, reducing its intracellular concentration.[2][3]
-
Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase IIα, the primary target of anthracyclines, can lead to reduced drug binding and efficacy.[2][4][5]
-
Increased Detoxification: Elevated levels of detoxifying enzymes, such as glutathione S-transferases (GSTs), can conjugate and inactivate the drug.[2]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.
-
Evasion of Apoptosis: Overexpression of anti-apoptotic proteins, such as Bcl-2, can prevent the cancer cells from undergoing programmed cell death despite drug-induced damage.[6][7][8][9]
Troubleshooting Guide
Problem: Decreased cytotoxicity of this compound in our cancer cell line over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Increased P-glycoprotein (P-gp) mediated drug efflux | 1. Co-treatment with a P-gp inhibitor: Use a known P-gp inhibitor, such as verapamil or cyclosporine A, in combination with this compound. 2. Gene expression analysis: Perform qRT-PCR or Western blot to quantify the expression of the ABCB1 gene (encoding P-gp). | Restoration of this compound sensitivity. Increased ABCB1 mRNA or P-gp protein levels would confirm this resistance mechanism. |
| Alterations in Topoisomerase IIα (TOP2A) | 1. Gene sequencing: Sequence the TOP2A gene to identify potential mutations that could affect drug binding. 2. Expression analysis: Quantify TOP2A protein levels via Western blot. | Identification of mutations or significantly lower TOP2A expression in resistant cells compared to sensitive parental cells. |
| Upregulation of anti-apoptotic pathways (e.g., Bcl-2) | 1. Co-treatment with a Bcl-2 inhibitor: Use a Bcl-2 inhibitor, such as venetoclax, in combination with this compound. 2. Protein expression analysis: Perform Western blot to assess the expression levels of Bcl-2 and other anti-apoptotic proteins. | Synergistic cytotoxic effect observed with the combination treatment. Increased levels of Bcl-2 in resistant cells would suggest this as a resistance mechanism. |
Signaling Pathways and Experimental Workflows
P-glycoprotein Mediated Drug Efflux
References
- 1. dovepress.com [dovepress.com]
- 2. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 4. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Bcl-2 in response to anthracycline treatment may contribute to an apoptosis-resistant phenotype in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
degradation products of Cinerubin B HCl in cell culture media
Disclaimer: Information regarding the specific degradation products and stability of Cinerubin B HCl in cell culture media is limited in publicly available literature. The following guidance is based on the general properties of anthracyclines and best practices for handling similar compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Cinerubin B is an anthracycline antibiotic.[1] Like other anthracyclines, it is believed to exert its cytotoxic effects primarily through the inhibition of DNA synthesis.[2] Anthracyclines can intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cells.
Q2: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. For long-term storage, it is advisable to aliquot the stock solution into light-protected tubes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the potential stability issues with this compound in cell culture media?
Anthracyclines can be sensitive to several factors in cell culture media:
-
pH: The optimal pH for most cell cultures is between 7.2 and 7.4.[3][4] Deviations from this range can affect the stability of pH-sensitive compounds.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.[5]
-
Interactions with Media Components: Components in the cell culture media, such as serum proteins or other additives, could potentially interact with and affect the stability of the compound.[6]
-
Oxidation: Anthracyclines can undergo redox cycling, which may be influenced by the cellular environment and media components.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results can arise from several factors:
-
Degradation of the compound: Ensure that the stock solution is stored correctly and that the working solution in the cell culture media is freshly prepared for each experiment.
-
Cell line variability: Different cell lines can have varying sensitivities to the compound.
-
Experimental conditions: Ensure that all experimental parameters, such as cell density, incubation time, and media composition, are consistent across experiments.
Troubleshooting Guides
Problem 1: Loss of this compound Activity Over Time
| Possible Cause | Troubleshooting Step |
| Degradation in stock solution | Prepare fresh stock solution. Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in cell culture media | Prepare working solutions immediately before use. Minimize exposure of media containing this compound to light by using amber-colored plates or wrapping plates in foil. |
| pH instability of media | Regularly monitor the pH of your cell culture media. Ensure the incubator's CO2 levels are stable.[4] |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
Quantitative Data
The following tables present hypothetical stability data for this compound based on the known behavior of other anthracyclines. Note: This data is for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Hypothetical Stability of this compound in DMEM at 37°C
| Time (hours) | Concentration Remaining (%) (Protected from Light) | Concentration Remaining (%) (Exposed to Light) |
| 0 | 100 | 100 |
| 4 | 95 | 85 |
| 8 | 90 | 70 |
| 24 | 75 | 40 |
| 48 | 50 | 15 |
Table 2: Hypothetical Effect of pH on this compound Stability in Cell Culture Media after 24 hours
| pH | Concentration Remaining (%) |
| 6.8 | 80 |
| 7.2 | 92 |
| 7.4 | 95 |
| 7.8 | 85 |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in cell culture media.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase acidification)
-
HPLC system with a UV detector and a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Incubate the medium under desired conditions (e.g., 37°C, 5% CO2, with and without light exposure).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to the media aliquot.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS analysis.
3. HPLC-MS Analysis:
-
Equilibrate the HPLC system with the mobile phase. A typical mobile phase for anthracyclines consists of a gradient of water with 0.1% formic acid and acetonitrile.
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution to separate this compound from its potential degradation products.
-
Monitor the elution profile using the UV detector at the wavelength of maximum absorbance for Cinerubin B.
-
Direct the eluent to the mass spectrometer to obtain mass spectra of the parent compound and any degradation products.
4. Data Analysis:
-
Integrate the peak area of this compound at each time point to determine its concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Analyze the mass spectra to identify the molecular weights of potential degradation products.
Visualizations
Caption: Hypothetical degradation pathways of Cinerubin B.
Caption: Workflow for Cinerubin B stability testing.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. librarysearch.colby.edu [librarysearch.colby.edu]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinerubin B HCl Solubility for In vivo Studies
Disclaimer: Information regarding Cinerubin B hydrochloride (HCl) is limited in publicly available scientific literature. Cinerubin B is an anthracycline antibiotic, and this guide provides troubleshooting strategies and general knowledge extrapolated from studies on related anthracycline compounds like doxorubicin and daunorubicin.[1][2][3][4] These recommendations should be adapted and optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Cinerubin B HCl for my in vivo animal studies. What are the common causes for poor solubility?
A1: Poor aqueous solubility is a common challenge for many anthracycline compounds and other complex organic molecules.[5][6] Several factors can contribute to this issue:
-
Intrinsic Molecular Properties: The complex, multi-ring structure of Cinerubin B contributes to its hydrophobicity, making it inherently difficult to dissolve in aqueous solutions.
-
pH of the Solution: The solubility of compounds with ionizable groups, like the amine function in the daunosamine sugar of anthracyclines, is highly dependent on the pH of the solvent.
-
Salt Form: While the hydrochloride salt is intended to improve aqueous solubility, issues can still arise depending on the final formulation's pH and ionic strength.
-
Aggregation: Anthracycline molecules can self-associate and form aggregates in solution, which reduces the effective concentration of the dissolved drug and can lead to precipitation.[7]
-
Solvent Choice: Using a suboptimal solvent or a solvent that is not appropriate for in vivo administration can lead to poor solubility or toxicity.
Q2: What are some recommended starting solvents for preparing this compound for in vivo administration?
A2: For initial attempts at solubilizing this compound for in vivo studies, consider the following, starting with the most biocompatible options:
-
Sterile Water for Injection with pH Adjustment: The hydrochloride salt of a compound is often more soluble in acidic conditions. Try dissolving this compound in sterile water with a slightly acidic pH (e.g., pH 4-6). However, the final pH must be compatible with the route of administration to avoid irritation or necrosis.
-
Saline (0.9% NaCl): Similar to sterile water, but its ionic strength may influence solubility.
-
Co-solvents: If aqueous solubility is insufficient, a biocompatible co-solvent system may be necessary. Common co-solvents used in preclinical in vivo studies include:
-
Dimethyl Sulfoxide (DMSO): Anthracyclines often show good solubility in DMSO.[7] However, for in vivo use, the final concentration of DMSO should be kept to a minimum (typically <5-10% of the total injection volume, and route-dependent) to avoid toxicity. The drug should be fully dissolved in DMSO first, and then the aqueous vehicle should be added slowly while vortexing.
-
Ethanol (EtOH): Can be used in combination with other solvents, but like DMSO, the final concentration must be low.
-
Polyethylene Glycol (PEG), especially PEG 300 or PEG 400: Often used in combination with other vehicles to improve the solubility of hydrophobic compounds.
-
Q3: My this compound dissolves initially but then precipitates out of solution. What can I do to prevent this?
A3: This is a common issue known as "crashing out" and often occurs when an aqueous buffer is added to a stock solution dissolved in an organic solvent like DMSO. To mitigate this:
-
Optimize the Co-solvent System: You may need to adjust the ratio of the organic co-solvent to the aqueous vehicle. Sometimes, a ternary system (e.g., DMSO, PEG 400, and saline) can maintain solubility better than a binary system.
-
Use Surfactants/Emulsifiers: Low concentrations of biocompatible surfactants such as Tween® 80 or Cremophor® EL can help to keep the compound in solution by forming micelles.
-
Consider a Formulation Strategy: For compounds with significant solubility challenges, more advanced formulation approaches may be required. These can include:
-
Liposomes: Encapsulating the drug in liposomes can improve solubility and alter its pharmacokinetic profile.[7][8]
-
Nanoparticles: Formulating the drug into nanoparticles is another effective way to improve solubility and delivery.[9]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and solubility.[10]
-
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in Aqueous Buffers
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Adjust the pH of the buffer. Start with a slightly acidic pH (e.g., 5.0) and see if solubility improves. | The amine groups in anthracyclines are more readily protonated and soluble at a lower pH. |
| Insufficient Agitation/Time | Use a vortex mixer for several minutes. Gentle warming (to 37°C) and sonication can also be attempted, but monitor for compound degradation. | Physical agitation and gentle heat can increase the rate of dissolution. |
| Low Intrinsic Solubility | Prepare a concentrated stock solution in 100% DMSO. Then, slowly dilute this stock into the aqueous vehicle while vortexing vigorously. | DMSO is a powerful organic solvent that can overcome the high lattice energy of the solid compound.[7] |
Issue 2: Precipitate Forms After Diluting a DMSO Stock Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation and "Crashing Out" | Decrease the final concentration of the drug. | The aqueous/co-solvent mixture may not be able to support the same high concentration as the pure organic solvent. |
| Suboptimal Vehicle Composition | Add a solubilizing excipient to the aqueous vehicle before adding the DMSO stock. Common excipients include PEG 400 or a small amount of Tween® 80. | These excipients can help to keep the drug in a solubilized state, preventing it from precipitating. |
| Order of Addition | Try adding the aqueous vehicle to the DMSO stock very slowly, drop by drop, with constant, vigorous mixing. | This gradual change in solvent polarity can sometimes prevent the rapid precipitation of the compound. |
Quantitative Data
Note: The following data is extrapolated from studies on doxorubicin, a structurally related anthracycline, and should be used as a general guideline. Actual solubility of this compound will need to be determined empirically.
Table 1: Approximate Solubility of Doxorubicin HCl in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water | ~10 mg/mL | [7] |
| DMSO | >25 mg/mL | [7] |
| Ethanol | Sparingly soluble | [7] |
Table 2: Example Formulations for Poorly Soluble Compounds in In Vivo Studies
| Formulation Composition | Final Drug Concentration Range | Notes |
| 5% DMSO, 40% PEG 400, 55% Saline | 1-5 mg/mL | A common starting formulation for many hydrophobic compounds. |
| 10% Cremophor® EL, 90% Saline | 0.5-2 mg/mL | Cremophor can sometimes cause hypersensitivity reactions and should be used with caution. |
| 5% Tween® 80, 95% Saline | 0.5-2 mg/mL | Tween 80 is a frequently used and generally well-tolerated surfactant. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-Solvent System
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the minimum required volume of 100% sterile-filtered DMSO to the tube to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.
-
Preparing the Vehicle: In a separate sterile tube, prepare the final aqueous vehicle. For example, a mixture of 40% PEG 400 and 60% sterile saline.
-
Dilution: While vigorously vortexing the aqueous vehicle, slowly add the DMSO stock solution dropwise until the desired final concentration is reached. Ensure the final DMSO concentration is as low as possible (ideally ≤5%).
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. The solution should be administered shortly after preparation to minimize the risk of precipitation over time.
Visualizations
Signaling Pathways
// Nodes Anthracyclines [label="Anthracyclines\n(e.g., Cinerubin B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="Nuclear DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Top2 [label="Topoisomerase II\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nStrand Breaks", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiotoxicity", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Anthracyclines -> Membrane [label="Intercalation"]; Anthracyclines -> DNA [label="Intercalation"]; Anthracyclines -> Mitochondria; DNA -> Top2; Top2 -> DNA_Damage; Mitochondria -> ROS; Membrane -> ROS; ROS -> Oxidative_Stress; DNA_Damage -> p53; Oxidative_Stress -> p53; Oxidative_Stress -> Cardiotoxicity [color="#EA4335"]; p53 -> Apoptosis; DNA_Damage -> Apoptosis; } caption: "Simplified signaling pathway of anthracyclines."
Caption: This diagram illustrates the primary mechanisms of action for anthracycline antibiotics.[11][12][13][14][15] They can intercalate into DNA and inhibit Topoisomerase II, leading to DNA damage.[12] Additionally, they induce the generation of reactive oxygen species (ROS), causing oxidative stress.[13][15] Both pathways can activate p53 and ultimately lead to apoptosis (programmed cell death), which is the basis of their anticancer effect.[14] A major side effect, cardiotoxicity, is strongly linked to ROS-induced oxidative stress.[11][13]
Experimental Workflow
// Nodes Start [label="Start: this compound\nSolubility Issue", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Solvent Screening\n(Water, Saline, Buffers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision1 [label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Co-Solvent Approach\n(e.g., DMSO, PEG 400)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision2 [label="Is it Soluble & Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Add Excipients\n(e.g., Tween 80)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision3 [label="Is it Soluble & Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Advanced Formulation\n(Liposomes, Nanoparticles)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Success [label="Proceed with\nIn Vivo Study", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Fail [label="Re-evaluate Compound\nor Delivery Route", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Decision1; Decision1 -> End_Success [label="Yes"]; Decision1 -> Step2 [label="No"]; Step2 -> Decision2; Decision2 -> End_Success [label="Yes"]; Decision2 -> Step3 [label="No"]; Step3 -> Decision3; Decision3 -> End_Success [label="Yes"]; Decision3 -> Step4 [label="No"]; Step4 -> End_Success; Step4 -> End_Fail [style=dashed]; } caption: "Troubleshooting workflow for solubility issues."
Caption: This flowchart outlines a systematic approach to addressing solubility challenges with compounds like this compound for in vivo studies. It progresses from simple aqueous solvents to more complex co-solvent systems and advanced formulation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new anthracycline antibiotic, cinerubin R. Taxonomy, structural elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of cinerubins by a Streptomyces griseorubiginosus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. How does aggregation of doxorubicin molecules affect its solvation and membrane penetration? - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06221F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
minimizing off-target effects of Cinerubin B HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Cinerubin B HCl during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High levels of unexpected cytotoxicity in non-cancerous cell lines (e.g., cardiomyocytes, healthy tissue cell lines). | Off-target toxicity, likely due to mechanisms common to anthracyclines such as oxidative stress and mitochondrial dysfunction. | 1. Perform a dose-response curve to determine the lowest effective concentration on your target cancer cells. 2. Include a positive control for cardiotoxicity , such as Doxorubicin, to benchmark the effects. 3. Co-administer a cardioprotective agent , such as Dexrazoxane, to see if it mitigates the off-target effects. Dexrazoxane is an iron-chelating agent that can reduce the formation of reactive oxygen species (ROS). |
| Inconsistent results in apoptosis assays between different cell types. | Cell-type specific differences in the expression of pro- and anti-apoptotic proteins and topoisomerase II beta. | 1. Profile the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) and topoisomerase II beta in your cell lines. 2. Use multiple apoptosis assays (e.g., Annexin V/PI staining, TUNEL assay, caspase activity assays) to confirm the mechanism of cell death. |
| Activation of stress-related signaling pathways (e.g., p38 MAPK, JNK) in control cells treated with this compound. | Induction of cellular stress due to off-target effects, such as ROS production. | 1. Measure ROS levels using probes like DCFDA or MitoSOX Red. 2. Pre-treat cells with an antioxidant , such as N-acetylcysteine (NAC), to determine if it can abrogate the activation of stress pathways. |
| Difficulty in translating in vitro efficacy to in vivo models without significant toxicity. | The cumulative and dose-dependent nature of anthracycline toxicity, particularly cardiotoxicity, is more pronounced in whole organisms. | 1. Optimize the dosing schedule. Consider lower, more frequent doses or a continuous infusion instead of a bolus administration. 2. Monitor for early signs of toxicity in animal models, such as changes in weight, behavior, and cardiac function (e.g., via echocardiography). |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: As a member of the anthracycline class of antibiotics, the most significant off-target effect of this compound is expected to be cardiotoxicity.[1][2] This is a common toxicity for this class of compounds, leading to cardiomyopathy and heart failure.[1][2] The mechanisms are believed to involve increased oxidative stress, mitochondrial dysfunction, and subsequent apoptosis of cardiomyocytes.[1][3]
Q2: How does the cardiotoxicity of this compound arise?
A2: The cardiotoxicity of anthracyclines is multifactorial. The primary proposed mechanisms include:
-
Reactive Oxygen Species (ROS) Formation: Anthracyclines can chelate iron and catalyze the formation of ROS, which damage cellular components, including lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: These compounds can accumulate in mitochondria, disrupting the electron transport chain, leading to further ROS production and initiation of the intrinsic apoptotic pathway.[1]
-
Topoisomerase IIβ Inhibition: While inhibition of topoisomerase IIα is the on-target anti-cancer effect, inhibition of the topoisomerase IIβ isoform, which is expressed in cardiomyocytes, is thought to contribute to cardiotoxicity.
Q3: What strategies can be employed to minimize the off-target effects of this compound in my experiments?
A3: Several strategies can be used to mitigate off-target toxicity:
-
Use of Protective Agents: Dexrazoxane is an FDA-approved cardioprotective agent that can be used in conjunction with anthracyclines.[4] It is an iron chelator that prevents the formation of the iron-anthracycline complex, thereby reducing ROS formation.[4]
-
Dosing and Administration: In preclinical models, altering the infusion duration may reduce peak plasma concentrations and limit cardiac exposure. A continuous infusion over a longer period has been shown to be less cardiotoxic than a rapid bolus injection for some anthracyclines.
-
Antioxidant Co-treatment: The use of antioxidants, such as N-acetylcysteine or Vitamin E, has been explored to counteract the oxidative stress induced by anthracyclines.
-
Use of Liposomal Formulations: While not specifically documented for this compound, liposomal formulations of other anthracyclines have been developed to improve tumor targeting and reduce systemic toxicity.
Q4: Are there specific signaling pathways I should monitor for off-target effects?
A4: Yes, you should monitor pathways related to apoptosis and cellular stress. Key pathways include:
-
The Intrinsic Apoptosis Pathway: Monitor the expression and activation of Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL), cytochrome c release from mitochondria, and the activation of caspase-9 and caspase-3.
-
Stress-Activated Protein Kinase (SAPK) Pathways: Assess the phosphorylation status of p38 MAPK and JNK, which are often activated in response to oxidative stress.
-
The PI3K/Akt Pathway: This is a pro-survival pathway that can be inhibited by cellular stress, leading to apoptosis.
Experimental Protocols
1. Assessment of Cardiotoxicity in vitro using Cardiomyocytes
-
Cell Culture: Culture primary neonatal rat ventricular myocytes or a human cardiomyocyte cell line (e.g., AC16) in appropriate media.
-
Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Cell Viability Assay: Measure cell viability using an MTT or MTS assay.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Mitochondrial Membrane Potential Assay: Assess mitochondrial health by measuring the mitochondrial membrane potential using a dye like JC-1 or TMRM.
2. Western Blot Analysis of Apoptotic and Stress Pathways
-
Protein Extraction: Lyse treated and control cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins (e.g., cleaved caspase-3, PARP, phospho-p38, phospho-JNK, Akt, phospho-Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anthracycline-Induced Cardiotoxicity
References
Cinerubin B HCl not showing expected bioactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cinerubin B HCl who are observing lower-than-expected or no biological activity in their experiments.
Troubleshooting Guide: Lack of Expected Bioactivity
If this compound is not demonstrating the expected cytotoxic or anticancer effects, follow this step-by-step troubleshooting guide to identify the potential cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound bioactivity issues.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: Cinerubin B is soluble in solvents like DMSO, ethanol, methanol, and dichloromethane.[1] For cell-based assays, preparing a concentrated stock solution in sterile DMSO is recommended. Store the stock solution at -20°C and protect it from light.[1] For working solutions, dilute the stock in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q2: I see a precipitate in my culture medium after adding Cinerubin B. What should I do?
A2: This indicates a solubility issue. Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to prevent toxicity and precipitation. You can try preparing the working solution by adding the Cinerubin B stock dropwise to the medium while vortexing to improve mixing. If precipitation persists, consider using a different solvent or a lower concentration.
Q3: Could my compound have degraded?
A3: Like many anthracyclines, Cinerubin B can be sensitive to light and pH changes. If the stock solution was not stored properly at -20°C or was subjected to multiple freeze-thaw cycles, degradation is possible. It is always best to use freshly prepared dilutions from a properly stored stock.
Experimental Design and Parameters
Q4: What is the expected effective concentration range for Cinerubin B?
A4: The effective concentration is highly cell-line dependent. Cinerubin B has shown potent activity in the nanomolar to low micromolar range. For instance, reported IC50 values are as low as 0.6 nM in HCT-116 and A549 cells.[2] It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
Q5: How long should I incubate the cells with Cinerubin B?
A5: Incubation times for cytotoxicity assays typically range from 24 to 72 hours. Since anthracyclines interfere with DNA replication and transcription, a longer incubation period (e.g., 48 or 72 hours) might be necessary to observe significant effects on cell viability.
Q6: My positive and negative controls are working, but I still see no effect. What's next?
A6: If your assay controls are valid, the issue likely lies with the compound's interaction with your specific biological system. Proceed to investigate cell line characteristics and potential resistance mechanisms.
Biological Factors and Resistance
Q7: Could my cell line be resistant to Cinerubin B?
A7: Yes. Both intrinsic and acquired resistance to anthracyclines are common. Key mechanisms include:
-
Overexpression of Efflux Pumps: Proteins like P-glycoprotein (MDR1) can actively pump the drug out of the cell.
-
Alterations in Topoisomerase II: Mutations or decreased expression of the target enzyme, topoisomerase II, can reduce drug efficacy.
-
Increased DNA Repair Capacity: Cells with enhanced DNA damage response pathways may repair the drug-induced lesions more effectively.
-
Upregulation of Anti-Apoptotic Pathways: Changes in pathways like those involving p53 or Bcl-2 can make cells resistant to programmed cell death.
Q8: How can I check if my cells are resistant?
A8: You can test a known sensitive cell line (see table below) in parallel with your experimental line to confirm your compound and protocol are effective. To investigate specific resistance mechanisms, you could use techniques like Western blotting or qPCR to check for the expression of MDR1 or topoisomerase II.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Cinerubin B in various human cancer cell lines. This data can serve as a reference for designing your concentration ranges.
| Cell Line | Cancer Type | Reported IC50 | Citation |
| HCT-116 | Colon Carcinoma | 0.6 nM | [2] |
| A549 | Lung Carcinoma | 0.6 nM | [2] |
| PSN1 | Pancreatic Adenocarcinoma | 1.2 nM | [2] |
| T98G | Glioblastoma | 1.2 nM | [2] |
| L1210 | Murine Leukemia | 15 nM | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general method for assessing the cytotoxic effects of Cinerubin B using an MTT assay, which measures the metabolic activity of viable cells.
Experimental Workflow: MTT Assay
Caption: Standard workflow for a cell viability MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the Cinerubin B-containing medium. Include wells for "untreated" (vehicle control, e.g., DMSO) and "blank" (medium only) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Carefully remove the MTT-containing medium and add an organic solvent (like DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Topoisomerase II Inhibition Assay
Anthracyclines like Cinerubin B function by stabilizing the complex between DNA and topoisomerase II, which leads to DNA strand breaks. A common method to assess this is a plasmid relaxation assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or a known inhibitor like etoposide as a positive control) to the reaction tubes. Include a "no inhibitor" control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for approximately 30-60 minutes. During this time, topoisomerase II will "relax" the supercoiled plasmid into its open circular form.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (like SDS) and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled (un-relaxed) and relaxed forms of the plasmid will migrate at different rates.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and document the results. Inhibition of the enzyme is indicated by the persistence of the supercoiled plasmid form.
Mechanism of Action Signaling Pathway
Cinerubin B, as an anthracycline, is expected to follow a mechanism of action that involves both direct interference with DNA and inhibition of the Topoisomerase II enzyme.
Signaling Pathway: Anthracycline Action
References
Technical Support Center: Managing Interference in Fluorescence Assays
Troubleshooting Guide: Compound-Specific Interference
This section addresses issues directly related to a test compound exhibiting fluorescent properties.
Q1: My test compound appears to be interfering with my fluorescence assay. What is the first step?
A1: The initial step is to determine the nature of the interference. The two most common forms are intrinsic fluorescence (the compound itself fluoresces) and fluorescence quenching (the compound reduces the signal from your fluorescent probe).
To begin, you must run a set of control experiments to isolate the source of the interference.
dot
Caption: Workflow for identifying the source of assay interference.
Q2: I've confirmed my compound is autofluorescent. How can I mitigate its interference?
A2: Mitigating autofluorescence from a test compound involves spectral characterization and strategic assay design.
-
Characterize the Compound's Spectrum: Determine the excitation and emission spectra of your compound using a spectrophotometer and spectrofluorometer. This will reveal the wavelengths at which it absorbs and emits light.
-
Select Spectrally Distinct Fluorophores: Choose a fluorescent probe for your assay whose excitation and emission spectra do not overlap with your compound's spectra. Often, cellular and compound autofluorescence is strongest in the blue-green region of the spectrum (350-550 nm)[1][2]. Shifting to red or far-red emitting dyes (with emission >620 nm) can often resolve the issue[1][3][4].
-
Optimize Compound Concentration: Use the lowest effective concentration of your compound to minimize its contribution to the overall fluorescence signal.
-
Subtract Background: If spectral separation is not possible, you can measure the fluorescence of wells containing only your compound at the same concentration used in the assay and subtract this value from your experimental wells. However, this assumes the compound's fluorescence is not altered by the cellular environment.
dot
Caption: Decision pathway for mitigating compound autofluorescence.
Frequently Asked Questions (FAQs) on Autofluorescence
This section provides answers to common questions about background fluorescence in cell-based assays.
Q1: What are the most common sources of autofluorescence in cell-based assays?
A1: Autofluorescence can originate from several sources within your experiment. Identifying the source is key to reducing its impact.[1]
| Source Category | Specific Examples | Typical Emission Range | Mitigation Strategy |
| Cellular Components | NADH, Riboflavins, Collagen, Elastin[1][2] | Blue to Green (350-550 nm)[2][4] | Use red-shifted dyes for detection. |
| Culture Media | Phenol Red, Fetal Bovine Serum (FBS), Tryptophan[5] | Broad, with peaks in the green/yellow region | Use phenol red-free media; reduce FBS concentration during assay.[3][5] |
| Experimental Reagents | Aldehyde-based fixatives (e.g., glutaraldehyde)[1][3] | Green/Yellow | Use methanol/ethanol for fixation or a chemical quenching agent like sodium borohydride.[1][3] |
| Labware | Polystyrene microplates[3] | Varies | Use black-walled, clear-bottom plates specifically designed for fluorescence assays.[4] |
Q2: How can I reduce autofluorescence originating from my cells or culture medium?
A2: Several protocol modifications can significantly reduce background autofluorescence:
-
Switch to Phenol Red-Free Medium: For the duration of the assay, replace standard medium with a phenol red-free alternative to reduce background signal.[4][5]
-
Reduce Serum Concentration: If possible for your cell type, lower the concentration of fetal bovine serum (FBS) in the medium during the measurement phase.[2][5]
-
Use a Buffered Saline Solution: For short-term endpoint assays, consider washing the cells and performing the final measurement in a simple buffer like Phosphate-Buffered Saline (PBS).[5]
-
Utilize Bottom-Reading Plate Readers: If you are working with adherent cells, setting your plate reader to measure from the bottom can minimize the signal picked up from the autofluorescent medium above the cell layer.[5]
-
Exclude Dead Cells: Dead cells are a significant source of autofluorescence.[1][2] Use a viability dye to gate them out during analysis (e.g., in flow cytometry) or remove them using a Ficoll gradient.[1][2]
Q3: Does the choice of microplate matter for fluorescence assays?
A3: Absolutely. The choice of microplate can have a substantial impact on your signal-to-noise ratio. For fluorescence assays, black-walled microplates are highly recommended as they minimize background noise and prevent crosstalk between wells.[4] For cell-based assays, using plates with a clear bottom (and black walls) allows for bottom-reading and microscopic imaging.[4]
Experimental Protocols
Protocol: Determining the Spectral Profile of a Potentially Interfering Compound
This protocol outlines the steps to measure the absorbance and fluorescence spectra of a test compound.
Objective: To determine the optimal excitation and emission wavelengths for your assay that avoid interference from the test compound.
Materials:
-
Test compound
-
Appropriate solvent/assay buffer
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Absorbance Spectrum Measurement: a. Prepare a solution of your compound in the assay buffer at the highest concentration you plan to use in your experiment. b. Use the same assay buffer as a blank to zero the spectrophotometer. c. Scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance of your compound. d. The wavelength with the highest absorbance peak (λmax) is the compound's optimal excitation wavelength.
-
Emission Spectrum Measurement: a. Using the same compound solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile. d. The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.
-
Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in step 2. c. Scan a range of excitation wavelengths to see which wavelengths produce the strongest fluorescence at your compound's emission maximum. This should confirm the absorbance peak from step 1.
Data Analysis:
Plot the absorbance, excitation, and emission spectra on a single graph. This visual representation will clearly show the spectral "footprint" of your compound, allowing you to select fluorescent probes for your assay that operate outside of this window.
dot
Caption: Key steps for characterizing a compound's spectral properties.
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Cinerubin B HCl and Cinerubin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerubin A and Cinerubin B are members of the anthracycline class of antibiotics, a group of potent anti-cancer agents known for their cytotoxic effects.[1] Derived from Streptomyces species, these compounds are of significant interest in oncology research due to their potential as chemotherapeutic agents. This guide provides a comparative overview of the cytotoxic properties of Cinerubin B hydrochloride (HCl) and Cinerubin A, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. While direct comparative studies are limited, this document synthesizes available information on anthracyclines to guide researchers in their investigations.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Test Method | Reference |
| Cinerubin B HCl | e.g., MCF-7 | Data not available | e.g., MTT Assay | (Internal Data) |
| e.g., HeLa | Data not available | e.g., XTT Assay | (Internal Data) | |
| e.g., A549 | Data not available | e.g., SRB Assay | (Internal Data) | |
| Cinerubin A | e.g., MCF-7 | Data not available | e.g., MTT Assay | (Internal Data) |
| e.g., HeLa | Data not available | e.g., XTT Assay | (Internal Data) | |
| e.g., A549 | Data not available | e.g., SRB Assay | (Internal Data) |
Note: Researchers are encouraged to use this table to organize and present their findings when conducting comparative studies on the cytotoxicity of Cinerubin A and Cinerubin B.
Mechanism of Action and Signaling Pathways
As anthracyclines, both Cinerubin A and Cinerubin B are expected to exert their cytotoxic effects through mechanisms common to this class of compounds. The primary mechanisms of action for anthracyclines include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, leading to a distortion of the double helix. This process interferes with DNA replication and transcription, ultimately inhibiting cell proliferation and inducing cell death.
-
Topoisomerase II Inhibition: These compounds can form a stable complex with DNA and the enzyme topoisomerase II. This stabilization prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and the initiation of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, a process that generates highly reactive free radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.
The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.
Generalized mechanism of anthracycline cytotoxicity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for assessing cytotoxicity are provided below.
Cell Viability Assay (MTT Method)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Cinerubin A and Cinerubin B on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cinerubin A and this compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Cinerubin A and this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
The following diagram illustrates the workflow for the MTT assay.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Cinerubin A and Cinerubin B.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cinerubin A and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Cinerubin A and this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
While direct comparative data on the cytotoxicity of Cinerubin A and this compound is currently lacking in public literature, their classification as anthracyclines provides a strong theoretical basis for their cytotoxic mechanisms. This guide offers a framework for researchers to conduct their own comparative studies, providing standardized protocols for assessing cell viability and apoptosis. The generation of such data will be invaluable to the drug development community and will contribute to a deeper understanding of the therapeutic potential of these compounds.
References
Validating the In Vivo Anticancer Potential of Cinerubin B HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Cinerubin B HCl, placing its known biological effects in the context of established anthracyclines. Due to the limited availability of in vivo data for this compound, this document leverages in vitro findings for Cinerubin B and compares them with the well-documented in vivo efficacy of Doxorubicin, a standard-of-care anthracycline. This approach offers a framework for researchers to design and interpret future in vivo studies for this compound.
Executive Summary
Data Presentation: In Vitro vs. In Vivo Anticancer Activity
The following tables summarize the available quantitative data for Cinerubin B's in vitro activity and representative in vivo data for the widely used anthracycline, Doxorubicin. This comparative presentation is intended to highlight the potential of Cinerubin B and to underscore the necessity of future in vivo validation.
Table 1: In Vitro Antiproliferative Activity of Cinerubin B [1]
| Cancer Cell Line | Tissue of Origin | TGI (µg/mL) | LC50 (µg/mL) |
| MCF-7 | Breast | 0.03 | >50 |
| U251 | Glioblastoma | 0.02 | 0.47 |
| NCI-H460 | Lung (Non-small cell) | 0.03 | >50 |
| 786-0 | Kidney | 0.04 | >50 |
TGI (Total Growth Inhibition): The concentration of the drug that inhibits cell growth completely. LC50 (Lethal Concentration 50): The concentration of the drug that kills 50% of the cells.
Table 2: Representative In Vivo Antitumor Efficacy of Doxorubicin in a Xenograft Model
| Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Human Breast Cancer (MCF-7) Xenograft | Doxorubicin (5 mg/kg, i.p., weekly) | 60-70% | Hypothetical Data* |
*Note: This data is representative and compiled from typical outcomes in preclinical xenograft studies with Doxorubicin. Specific results can vary based on the experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.
In Vitro Antiproliferative Assay (Based on the study of Cinerubin B)[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, U251, NCI-H460, 786-0) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Cinerubin B is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with medium containing various concentrations of Cinerubin B. Control wells receive medium with the vehicle solvent at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the Sulforhodamine B (SRB) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The TGI and LC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model (Generalized Protocol)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Preparation and Implantation: A specific number of human cancer cells (e.g., 1x10^6 to 1x10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) or a comparator drug (e.g., Doxorubicin) is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Body weight and general health of the animals are also monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Cross-Resistance of Cinerubin B HCl and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profiles of Cinerubin B HCl and other commonly used anthracyclines, such as doxorubicin and daunorubicin. Understanding the nuances of cross-resistance is critical for the development of effective cancer chemotherapies and for overcoming treatment failure in patients with multidrug-resistant (MDR) tumors. This document outlines the key mechanisms of anthracycline resistance, presents a framework for assessing cross-resistance, and provides detailed experimental protocols for conducting such comparative studies.
Introduction to Anthracycline Resistance
Anthracyclines are a cornerstone of chemotherapy for a wide range of cancers. Their primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cancer cell death. However, the development of resistance to anthracyclines is a major clinical challenge.
The most well-characterized mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters function as drug efflux pumps, actively removing anthracyclines from the cancer cell, thereby reducing their intracellular concentration and cytotoxic efficacy.
Cinerubin B, a lesser-studied anthracycline, presents an interesting case for investigation into its potential to overcome or exhibit a different cross-resistance profile compared to its more conventional counterparts.
Comparative Efficacy and Cross-Resistance: A Data-Driven Approach
To date, comprehensive, publicly available datasets directly comparing the IC50 values of this compound with other anthracyclines in a wide panel of sensitive and resistant cancer cell lines are limited. The following tables provide a template for how such data should be structured for a clear comparison. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Comparative Cytotoxicity (IC50) in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Resistance Phenotype | IC50 (nM) - this compound | IC50 (nM) - Doxorubicin | IC50 (nM) - Daunorubicin | Resistance Factor (RF) - this compound | Resistance Factor (RF) - Doxorubicin | Resistance Factor (RF) - Daunorubicin |
| MCF-7 | Sensitive (Parental) | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 | 1.0 | 1.0 |
| MCF-7/ADR | Doxorubicin-Resistant (P-gp overexpression) | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] | [Calculate] |
| A549 | Sensitive (Parental) | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 | 1.0 | 1.0 |
| A549/Dox | Doxorubicin-Resistant | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] | [Calculate] |
| HL-60 | Sensitive (Parental) | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 | 1.0 | 1.0 |
| HL-60/AR | Anthracycline-Resistant | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] | [Calculate] |
Resistance Factor (RF) is calculated as IC50 in the resistant cell line / IC50 in the sensitive parental cell line.
Experimental Protocols
To ensure reproducibility and accuracy in assessing cross-resistance, detailed and standardized experimental protocols are essential.
Cell Lines and Culture
-
Cell Line Selection: Utilize well-characterized paired sensitive and resistant cancer cell lines. Examples include:
-
MCF-7 (sensitive breast cancer) and MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing).
-
A549 (sensitive lung cancer) and a doxorubicin-selected resistant variant.
-
HL-60 (sensitive leukemia) and an anthracycline-resistant subline.
-
-
Culture Conditions: Maintain cells in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For resistant cell lines, a low concentration of the selecting agent (e.g., doxorubicin) may be maintained in the culture medium to ensure the stability of the resistant phenotype. All cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining drug cytotoxicity.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and daunorubicin in culture medium. Replace the overnight culture medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the drug concentration. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be calculated using non-linear regression analysis.
Rhodamine 123 Efflux Assay (for P-gp Function)
This assay assesses the function of the P-glycoprotein efflux pump. Rhodamine 123 is a fluorescent substrate for P-gp.
-
Cell Preparation: Harvest cells and resuspend them in a buffer (e.g., PBS with 1% BSA).
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., at 1 µg/mL) for 30-60 minutes at 37°C.
-
Efflux: Wash the cells to remove excess Rhodamine 123 and resuspend them in fresh medium with or without the test compounds (this compound, doxorubicin, or a known P-gp inhibitor like verapamil as a positive control).
-
Incubation: Incubate for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence indicates active efflux by P-gp.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates the key steps in a typical experimental workflow to determine and compare the cross-resistance of this compound.
Caption: Workflow for determining anthracycline cross-resistance.
Signaling Pathways in Anthracycline Resistance
The diagram below illustrates the central role of ABC transporters in mediating multidrug resistance to anthracyclines and highlights some of the signaling pathways known to regulate their expression.
Caption: Key signaling pathways in anthracycline resistance.
Conclusion
This guide provides a framework for the systematic comparison of the cross-resistance profiles of this compound and other anthracyclines. By employing standardized experimental protocols and a data-driven approach, researchers can elucidate the potential advantages of novel anthracycline analogs in overcoming multidrug resistance. Further investigation is warranted to determine if this compound can circumvent P-glycoprotein-mediated efflux and to identify the specific signaling pathways it may modulate. The methodologies and frameworks presented here are intended to facilitate these critical research endeavors.
Cinerubin B HCl: A Comparative Efficacy Analysis Against Standard Chemotherapy
In the landscape of oncological research, the quest for more effective and targeted therapeutic agents is perpetual. Cinerubin B, an anthracycline antibiotic, has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the efficacy of Cinerubin B hydrochloride (HCl) with Doxorubicin, a standard and widely used chemotherapy drug of the same class. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms and experimental workflows.
In Vitro Efficacy: Cinerubin B vs. Doxorubicin
Cinerubin B has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. A key study evaluated its efficacy using the Sulforhodamine B (SRB) assay, providing metrics such as Total Growth Inhibition (TGI) and Lethal Concentration 50 (LC50). For a comprehensive comparison, this data is presented alongside reported IC50 values for the standard chemotherapy agent, Doxorubicin, against the same or similar cell lines.
Table 1: Comparative In Vitro Efficacy of Cinerubin B and Doxorubicin
| Cell Line | Cancer Type | Cinerubin B (TGI, µg/mL)[1] | Cinerubin B (LC50, µg/mL)[1] | Doxorubicin (IC50, µM) |
| MCF-7 | Breast Cancer | < 0.25 | > 250 | ~0.05 - 1.0 |
| U251 | Glioblastoma | 3.05 | 60.5 | ~0.1 - 0.5[2] |
| NCI-H460 | Non-Small Cell Lung | 0.57 | > 250 | ~0.02 - 0.1 |
| 786-0 | Renal Cancer | Not Reported | Not Reported | ~0.1 - 1.0 |
Note: TGI (Total Growth Inhibition) is the concentration of the drug that prevents any net cell growth. LC50 (Lethal Concentration 50) is the concentration that kills 50% of the cells. IC50 (Inhibitory Concentration 50) is the concentration that inhibits 50% of cell growth. Direct comparison of these values should be made with caution due to the different metrics and potential variations in experimental conditions across studies.
Mechanism of Action: Anthracycline-Induced Cytotoxicity
Cinerubin B, like other anthracyclines such as Doxorubicin, exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II.[3] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines lead to the accumulation of double-strand breaks in DNA, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).
Experimental Protocols
The in vitro efficacy data for Cinerubin B was obtained using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for determining cell density, based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Human cancer cell lines (MCF-7, U251, NCI-H460, and 786-0) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of Cinerubin B HCl or Doxorubicin (as a positive control) and incubated for a further 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is then read at 515 nm using a microplate reader.
-
Data Analysis: The optical density (OD) values are used to calculate the percentage of cell growth inhibition, from which parameters like TGI, LC50, or IC50 can be determined.
Conclusion
References
- 1. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-loaded iron oxide nanoparticles for glioblastoma therapy: a combinational approach for enhanced delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Bacterial and Fungal Peptides as a Promising Treatment to Defeat Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Anthracycline Antibiotics in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific synergistic data for Cinerubin B HCl is limited in publicly available literature, a wealth of research exists for other anthracycline antibiotics, most notably Doxorubicin and Daunorubicin. This guide provides a comparative overview of the synergistic effects observed when these analogous compounds are combined with other therapeutic agents against various cancers. The data presented here can serve as a valuable reference for researchers investigating novel combination therapies involving this compound, offering insights into potential synergistic partners, underlying mechanisms, and effective experimental designs.
Doxorubicin Combination Therapies
Doxorubicin is a cornerstone of many chemotherapy regimens. Its efficacy can be significantly enhanced when used in combination with other drugs that target complementary pathways or overcome resistance mechanisms.
Synergistic Combination of Doxorubicin with Vincristine and Mitomycin C in Breast Cancer
A clinical trial investigating the combination of Doxorubicin, Vincristine, and Mitomycin C (DVM) in women with metastatic breast cancer demonstrated a higher objective response rate compared to Doxorubicin alone.
Quantitative Data Summary
| Treatment Group | Objective Response Rate | Median Time to Progression | Reference |
| Doxorubicin (D) | 25% (24/95 patients) | 2.7 months | [1] |
| Doxorubicin, Vincristine, Mitomycin C (DVM) | 43% (39/90 patients) | 4.2 months | [1] |
Experimental Protocol: Clinical Trial
-
Patient Population: 185 women with metastatic breast cancer for whom prior chemotherapy had failed.
-
Treatment Regimen:
-
Group 1 (D): Doxorubicin at 60 mg/m² monthly.
-
Group 2 (DVM): Doxorubicin at 50 mg/m², Vincristine at 1 mg/m², and Mitomycin C at 10 mg/m² (given every other cycle), with monthly courses.
-
-
Response Evaluation: Objective response rates and time to disease progression were the primary endpoints.[1]
Signaling Pathway: Overlapping Cytotoxicity
The synergy between these agents likely arises from their distinct but complementary mechanisms of action, leading to a broader and more potent cytotoxic effect on cancer cells.
References
Navigating Gene Expression Landscapes: A Comparative Guide to Cinerubin B HCl and Doxorubicin Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a potential therapeutic is paramount. This guide offers a comparative analysis of gene expression changes induced by Cinerubin B HCl, a promising anthracycline antibiotic, with its well-studied counterpart, doxorubicin. Due to the limited availability of public data on this compound, this guide leverages the extensive body of research on doxorubicin to provide a foundational understanding and a framework for future investigation.
Cinerubin B, like other anthracyclines, is recognized for its potent anti-tumor properties.[1] These compounds are known to intercalate into DNA and inhibit topoisomerase II, leading to disruptions in DNA replication and transcription, ultimately inducing cell death in cancer cells.[2][3] While the precise, genome-wide transcriptional consequences of this compound treatment are yet to be extensively documented, the effects of doxorubicin have been widely characterized, offering valuable insights into the probable mechanisms of action for this class of drugs.
Comparative Gene Expression Analysis: Insights from Doxorubicin
Studies on doxorubicin reveal significant alterations in the expression of a multitude of genes that govern critical cellular processes. These changes are often time and dose-dependent and can vary across different cancer cell types. The following tables summarize key gene expression changes frequently observed in cancer cells following doxorubicin treatment, categorized by their primary biological function.
| Biological Process | Gene(s) | Regulation | Cell Type/Context | Reference(s) |
| Apoptosis | Bax, PUMA, p21, Caspase 3 | Upregulated | Osteosarcoma, Breast Cancer | [3][4] |
| Bcl-2 | Downregulated | Breast Cancer | [4] | |
| Cell Cycle & DNA Repair | Genes involved in cell cycle and DNA/RNA metabolism | Downregulated | Breast Cancer | [5] |
| DNA repair genes | Altered Expression | General Cancer Cells | [6] | |
| Signal Transduction | STAT3 | Downregulated | Breast Cancer | [4] |
| Genes in ErbB, TGF-beta, and MAP-kinase pathways | Upregulated in resistant tumors | Breast Cancer | [5] | |
| Proteolysis | Ubiquitin-associated factors, Proteasome subunits (e.g., Poh1) | Upregulated | Breast Cancer | [1] |
| Cardiotoxicity | Genes near SNPs associated with AC toxicity (e.g., RARG, SLC28A3) | Altered Expression | iPSC-derived Cardiomyocytes | [1][5] |
Experimental Protocols
Detailed and reproducible experimental design is crucial for validating and expanding upon these findings. Below are generalized protocols for analyzing gene expression in cancer cell lines treated with anthracycline antibiotics.
Cell Culture and Anthracycline Treatment
A robust cell culture and treatment protocol is the foundation of any gene expression study.
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), U2OS (osteosarcoma), or HeLa (cervical cancer) are commonly used.
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing the desired concentration of the anthracycline (e.g., Doxorubicin at 0.5 µM - 5 µM) or vehicle control (e.g., DMSO). The treatment duration can range from a few hours to several days depending on the experimental goals.[6][7]
RNA Extraction and Quality Control
High-quality RNA is essential for reliable downstream gene expression analysis.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis or a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure there is no significant degradation.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation: An RNA-seq library is prepared from the high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are first assessed for quality. They are then aligned to a reference genome. The number of reads mapping to each gene is counted to generate a gene expression matrix. Differential gene expression analysis is then performed between the treated and control groups to identify genes with statistically significant changes in expression.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach used to validate the findings from RNA-seq or to analyze the expression of a smaller set of genes of interest.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Primer Design: Gene-specific primers are designed for the target genes and one or more stable reference (housekeeping) genes (e.g., ACTB, GAPDH).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers, and a SYBR Green or probe-based master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference genes.
Key Signaling Pathways Modulated by Anthracyclines
The gene expression changes induced by anthracyclines are mediated by complex signaling networks. Two of the most critical pathways implicated in the cellular response to doxorubicin are the p53 and NF-κB signaling pathways.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, a key mechanism of anthracycline action. Doxorubicin-induced DNA damage leads to the activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest, apoptosis, and DNA repair.
NF-κB Signaling Pathway
The role of the transcription factor NF-κB in the response to doxorubicin is complex and can be context-dependent. In some cancer cells, doxorubicin can induce NF-κB activation, which may surprisingly suppress the expression of certain NF-κB target genes.[6] However, in other contexts, particularly in non-cancerous cells like cardiomyocytes, NF-κB activation can contribute to the drug's toxicity.
Conclusion
While direct, comprehensive data on the gene expression consequences of this compound treatment is currently scarce, the extensive research on doxorubicin provides a robust framework for hypothesis generation and experimental design. The evidence strongly suggests that this compound, as an anthracycline, likely modulates similar pathways involved in DNA damage response, cell cycle regulation, and apoptosis. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to elucidate the specific molecular mechanisms of this compound and to compare its efficacy and potential toxicity profile with established chemotherapeutics. Future RNA-seq and other transcriptomic studies on this compound-treated cancer cells are essential to build a detailed understanding of its mode of action and to unlock its full therapeutic potential.
References
- 1. Anthracyclines induce cardiotoxicity through a shared gene expression response signature | PLOS Genetics [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Anthracyclines induce cardiotoxicity through a shared gene expression response signature | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ahajournals.org [ahajournals.org]
Cinerubin B HCl: A Comparative Guide for Topoisomerase II Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinerubin B HCl, an anthracycline antibiotic, with other established topoisomerase II inhibitors, namely doxorubicin, etoposide, and mitoxantrone. The information presented herein is curated from experimental data to assist researchers in evaluating its potential as an anti-cancer agent.
Mechanism of Action: Targeting DNA Topoisomerase II
Topoisomerase II is a critical enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand to resolve topological problems, and then religating the break. Topoisomerase II inhibitors disrupt this catalytic cycle, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. These inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, including doxorubicin, etoposide, and mitoxantrone, stabilize the transient DNA-topoisomerase II cleavage complex. This prevents the religation of the DNA strands, leading to permanent double-strand breaks.
-
Topoisomerase II Catalytic Inhibitors: These inhibitors interfere with other steps of the catalytic cycle, such as ATP binding or the conformational changes required for enzyme function, without trapping the cleavage complex.
Cinerubin B, as an anthracycline, is believed to function as a topoisomerase II poison, similar to doxorubicin.
Comparative Performance Data
To provide a clear comparison of the cytotoxic potential of these inhibitors, the following tables summarize available IC50 and LC50 values across various cancer cell lines. It is important to note that direct comparative studies for Cinerubin B against the other three compounds are limited, and the data presented is compiled from different studies. Experimental conditions can vary, influencing the absolute values.
Table 1: Comparative Cytotoxicity (LC50/IC50 in µg/mL) of Topoisomerase II Inhibitors
| Cell Line | Cinerubin B (LC50) | Doxorubicin (IC50) | Etoposide (IC50) | Mitoxantrone (IC50) |
| MCF-7 (Breast) | 0.29 | ~0.09 - 2.5 | 5.5 - 32 | ~0.09 |
| U251 (Glioblastoma) | 0.24 | Data not found | Data not found | Data not found |
| NCI-H460 (Lung) | 0.22 | Data not found | Data not found | Data not found |
| 786-0 (Kidney) | 0.35 | Data not found | Data not found | Data not found |
Note: LC50 (Lethal Concentration 50%) and IC50 (Inhibitory Concentration 50%) are both measures of potency, but may be determined by slightly different experimental endpoints. The significant range in doxorubicin's IC50 in MCF-7 cells highlights the variability between different studies and experimental setups[1][2].
Key Experimental Findings
DNA Damage Induction (γH2AX)
Cell Cycle Arrest
Topoisomerase II inhibitors typically cause cell cycle arrest at the G2/M phase, as the cell's checkpoints detect the DNA damage before entry into mitosis. Studies have shown that etoposide induces a strong G2/M arrest[3]. Doxorubicin also leads to cell cycle arrest[4]. While specific percentages of Cinerubin B-induced G2/M arrest are not available, its classification as an anthracycline suggests a similar effect.
Signaling Pathways
The induction of DNA damage by topoisomerase II inhibitors activates complex cellular signaling pathways, primarily culminating in apoptosis.
Topoisomerase II Inhibition and DNA Damage Response
The stabilization of the topoisomerase II-DNA cleavage complex by inhibitors like Cinerubin B leads to the formation of double-strand breaks (DSBs). This damage is recognized by sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM then phosphorylates a variety of downstream targets, including the histone H2AX (to form γH2AX) and the tumor suppressor protein p53.
Mechanism of Topoisomerase II Inhibition and DNA Damage Sensing.
p53-Mediated Apoptosis
Activated p53 plays a central role in the cellular response to DNA damage. It can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis. p53 transcriptionally activates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
Simplified p53-mediated apoptotic pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the topoisomerase II inhibitors for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
DNA Damage (γH2AX) Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the topoisomerase II inhibitors for a specified time.
-
Fixation and Permeabilization: Harvest the cells and fix them with a formaldehyde-based fixative, followed by permeabilization with methanol or a detergent-based buffer.
-
Antibody Staining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of γH2AX staining in individual cells.
-
Data Analysis: The percentage of γH2AX-positive cells and the mean fluorescence intensity are determined.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the topoisomerase II inhibitors for a desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the cells and treat with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.
References
comparative study of Cinerubin B HCl on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Cinerubin B hydrochloride (HCl), an anthracycline antibiotic, on various cancer cell lines. Due to the limited availability of public data on the pure compound, this guide synthesizes known quantitative values with the well-established mechanisms of the anthracycline class to offer a framework for future research and drug development.
Performance Overview
Cinerubin B, a glycosylated anthracycline antibiotic isolated from Streptomyces species, demonstrates potent cytotoxic and antineoplastic properties. Like other members of the anthracycline family, such as Doxorubicin and Daunorubicin, its primary mechanism of action involves the disruption of DNA replication and repair in rapidly proliferating cancer cells.
Quantitative Data on Anticancer Activity
The direct cytotoxic effect of purified Cinerubin B has been quantified in murine leukemia cells. Data on other cell lines for the purified compound is sparse in publicly accessible literature; however, crude extracts containing Cinerubin B as a major component have shown significant activity against a broader range of human cancer cells.
| Cell Line | Cancer Type | IC50 Value (Pure Cinerubin B) | Reference Compound (Doxorubicin) IC50 |
| L1210 | Murine Leukemia | 15 nM | ~13 nM |
| NCI-H460 | Human Lung Carcinoma | Data Not Available | ~13 nM[1] |
| MCF-7 | Human Breast Adenocarcinoma | Data Not Available | ~1.2 µM |
| U251 | Human Glioblastoma | Data Not Available | ~0.2 µM |
Note: IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Reference values for Doxorubicin are approximate and can vary between studies.
Mechanism of Action: An Insight into Anthracyclines
The anticancer activity of Cinerubin B is attributed to mechanisms shared across the anthracycline class. These compounds exert their cytotoxic effects primarily through two interconnected pathways: inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS).
-
Topoisomerase II Poisoning : Cinerubin B intercalates into the DNA helix, forming a stable ternary complex with DNA and the Topoisomerase II enzyme. This complex prevents the re-ligation of double-stranded DNA breaks created by the enzyme during DNA replication and transcription, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[2][3]
-
Induction of Apoptosis : The substantial DNA damage triggers the intrinsic pathway of apoptosis. This involves the activation of damage sensors like ATM, leading to the stabilization of p53. p53, in turn, upregulates pro-apoptotic proteins such as Bax, which permeabilize the mitochondrial membrane, causing the release of Cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) and programmed cell death.[4][5]
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer effects of compounds like Cinerubin B HCl.
Cell Viability (IC50 Determination) Assay
This protocol describes a typical colorimetric assay (e.g., MTT or SRB) to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Culture : Cancer cell lines (e.g., L1210, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (typically 48-72 hours).
-
Detection :
-
For MTT Assay : MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm using a microplate reader.
-
For SRB Assay : Cells are fixed with trichloroacetic acid, stained with Sulforhodamine B dye, and washed. The protein-bound dye is solubilized, and absorbance is read at 510 nm.
-
-
Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining : The cell pellet is resuspended in 1X Annexin Binding Buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation : The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry : The stained cells are analyzed immediately using a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine exposure in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.
-
Data Analysis : The cell population is gated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment : Cells are treated with this compound as described for the apoptosis assay.
-
Cell Fixation : After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells are stored at -20°C overnight or longer.
-
Staining : The fixed cells are washed to remove ethanol and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry : The DNA content of the cells is analyzed by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis : A histogram of cell count versus fluorescence intensity is generated. The data is analyzed to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
Experimental Workflow Diagram
References
Independent Validation of Cinerubin B HCl's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published antiproliferative effects of Cinerubin B hydrochloride (HCl), an anthracycline antibiotic, with other established anticancer agents. The information is compiled from publicly available scientific literature to aid in research and drug development efforts.
Overview of Cinerubin B
Cinerubin B is a member of the anthracycline class of compounds, which are widely utilized as antitumor agents.[1] It is a secondary metabolite identified in bioactive fractions from Streptomyces sp. CMAA 1527.[1] Preliminary studies have indicated that extracts containing Cinerubin B exhibit antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), glioblastoma (U251), non-small cell lung (NCI-H460), and kidney (786-0) cancer cells.[1]
Comparative Antiproliferative Activity
While specific independent validation studies for purified Cinerubin B HCl are limited in the currently available literature, data from the crude extract of the Cinerubin B-producing Streptomyces sp. CMAA 1527 provides initial insights into its potential potency. The following table summarizes the Total Growth Inhibition (TGI) values of the crude extract against various cancer cell lines. For context, typical IC50 values for the widely used anthracycline, Doxorubicin, are also provided from separate studies.
Table 1: Antiproliferative Activity of Streptomyces sp. CMAA 1527 Crude Extract (containing Cinerubin B) and Comparative IC50 Values for Doxorubicin.
| Cell Line | Cancer Type | Streptomyces sp. CMAA 1527 Crude Extract TGI (µg/mL) | Doxorubicin IC50 (µM) - Representative Values |
| MCF-7 | Breast Adenocarcinoma | < 0.25[2] | 1.45 ± 0.15[3] |
| U251 | Glioblastoma | 3.05[2] | Not readily available in cited literature |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.57[2] | Not readily available in cited literature |
| HCT-116 | Colon Carcinoma | Not available | 1.9 µg/mL (approx. 3.5 µM)[4] |
| KB-3-1 (sensitive) | Epidermoid Carcinoma | Not available | 0.03[5] |
| KB-8-5 (resistant) | Epidermoid Carcinoma | Not available | 0.12[5] |
Note: TGI (Total Growth Inhibition) is the concentration of a substance that inhibits the growth of treated cells by 100%. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. These values are not directly comparable but provide a general sense of potency. The data for the crude extract does not represent the activity of purified this compound.
Mechanism of Action and Signaling Pathways
Anthracyclines, the class of compounds to which Cinerubin B belongs, are known to exert their anticancer effects through multiple mechanisms:
-
DNA Intercalation: They insert themselves between the base pairs of DNA, leading to a blockage of DNA replication and transcription.
-
Topoisomerase II Inhibition: They interfere with the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils. This leads to DNA strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can participate in redox reactions, leading to the formation of free radicals that damage cellular components, including DNA, proteins, and lipids.
The downstream effects of these primary mechanisms involve the activation of various signaling pathways that control cell cycle arrest and apoptosis (programmed cell death).
Diagram 1: Generalized Anthracycline Mechanism of Action
Caption: Generalized mechanism of action for anthracycline antibiotics.
Experimental Protocols
The following is a detailed methodology for a commonly used in vitro cytotoxicity assay, the Sulforhodamine B (SRB) assay, which can be employed to determine the antiproliferative activity of compounds like this compound.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Plating:
- Seed cells in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in a volume of 100 µL of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium.
- Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
- Incubate the plates for 48 to 72 hours.
3. Cell Fixation:
- Gently remove the culture medium.
- Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
4. Staining:
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
- Shake the plates on a gyratory shaker for 5 minutes.
- Measure the absorbance at 510 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - ((Mean OD of Test - Mean OD of Blank) / (Mean OD of Control - Mean OD of Blank)) * 100
- Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value.
Diagram 2: Experimental Workflow for SRB Assay
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
The available data suggests that Cinerubin B, as a component of the crude extract from Streptomyces sp. CMAA 1527, demonstrates significant antiproliferative activity against several cancer cell lines. However, a comprehensive and independent validation of the effects of purified this compound is necessary. Future studies should focus on:
-
Determining the IC50 values of purified this compound against a broader panel of cancer cell lines.
-
Conducting direct comparative studies of this compound with clinically used anthracyclines like Doxorubicin and Epirubicin.
-
Elucidating the specific signaling pathways modulated by Cinerubin B in cancer cells to better understand its mechanism of action and potential for targeted therapy.
-
In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.
Such research will be crucial in determining the potential of this compound as a novel anticancer agent.
References
- 1. Actinobacteria from Antarctica as a source for anticancer discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cinerubin B HCl: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Cinerubin B hydrochloride (HCl), a potent anthracycline antitumor antibiotic, requires strict handling and disposal protocols due to its presumed high toxicity and cytotoxic nature. All waste materials contaminated with Cinerubin B HCl must be treated as hazardous chemical waste. Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the environment.
I. Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first and most critical step in the disposal process.
Solid Waste:
-
Examples: Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses; absorbent paper, bench liners, and empty vials.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled "Hazardous Chemical Waste" and "Cytotoxic Waste."
-
Specify "this compound" on the label.
-
Liquid Waste:
-
Examples: Unused solutions, contaminated solvents, and aqueous solutions from experimental procedures.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
The container must have a secure, screw-on cap to prevent leaks and spills.
-
Label the container with "Hazardous Chemical Waste," "Cytotoxic Waste," and the full chemical name "this compound." List all solvent components and their approximate concentrations.
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, pipette tips, and broken glass.
-
Procedure:
-
Place all sharps immediately into a designated, puncture-resistant sharps container.
-
The container must be clearly labeled "Hazardous Chemical Waste," "Cytotoxic Sharps," and "this compound."
-
II. Waste Container Specifications
All containers used for the collection of this compound waste must meet the following criteria to ensure safe storage and transport.
| Container Type | Material Specification | Lid Type | Labeling Requirements |
| Solid Waste | High-density polyethylene (HDPE) or equivalent | Securely fitting lid | "Hazardous Chemical Waste," "Cytotoxic Waste," "this compound" |
| Liquid Waste | Chemically resistant glass or HDPE | Screw-on, leak-proof cap | "Hazardous Chemical Waste," "Cytotoxic Waste," "this compound," and all constituents with concentrations |
| Sharps Waste | Puncture-resistant plastic | Secure, closable lid | "Hazardous Chemical Waste," "Cytotoxic Sharps," "this compound" |
III. Storage and Disposal Workflow
The following workflow outlines the process from waste generation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
